Product packaging for Hexyl decanoate(Cat. No.:CAS No. 10448-26-7)

Hexyl decanoate

Cat. No.: B1673229
CAS No.: 10448-26-7
M. Wt: 256.42 g/mol
InChI Key: DGPNTCACXCHFDI-UHFFFAOYSA-N
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Description

elongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Thus, is considered to be a fatty ester lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. has a fresh and green taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O2 B1673229 Hexyl decanoate CAS No. 10448-26-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H32O2/c1-3-5-7-9-10-11-12-14-16(17)18-15-13-8-6-4-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPNTCACXCHFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9065079
Record name Hexyl decanoate
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Molecular Weight

256.42 g/mol
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Physical Description

Liquid; Fresh green aroma
Record name Hexyl decanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1852/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water; soluble in non-polar solvents, Soluble (in ethanol)
Record name Hexyl decanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1852/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.857-0.863 (20°)
Record name Hexyl decanoate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1852/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

10448-26-7
Record name Hexyl decanoate
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Record name Hexyl decanoate
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Record name Decanoic acid, hexyl ester
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Record name Hexyl decanoate
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Record name HEXYL DECANOATE
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Record name Hexyl decanoate
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Foundational & Exploratory

The Natural Occurrence and Biosynthesis of Hexyl Decanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl decanoate, a fatty acid ester, is a naturally occurring compound found in a variety of sources, from fruits to insect pheromones. This technical guide provides a comprehensive overview of its natural occurrence, biosynthetic pathways, and the analytical methodologies used for its identification and quantification. This document is intended to serve as a resource for researchers in natural product chemistry, chemical ecology, and drug development who are interested in the sourcing and synthesis of this and similar bioactive compounds.

Natural Occurrence of this compound

This compound has been identified as a volatile or semi-volatile component in several natural sources. While its presence is noted in certain plant species, quantitative data is most prominently available for its role as an insect pheromone.

Plant Kingdom

This compound is a contributor to the complex aroma profiles of various fruits. Its presence has been reported in:

  • Capsicum annuum : Varieties of this species, which includes both sweet and hot peppers, have been found to contain this compound as a minor volatile constituent.

  • Psidium guajava (Guava) : The characteristic fruity and green aroma of guava is attributed to a rich blend of esters, including this compound.[1]

Animal Kingdom

The most significant natural source of this compound, in terms of concentration, is in the labial gland secretions of the stingless bee, Trigona recursa.

  • Trigona recursa (Stingless Bee) : this compound is the primary component of the trail pheromone used by this species to guide nestmates to food sources.[2]

Quantitative Data

The following table summarizes the available quantitative data for the natural occurrence of this compound.

Natural SourceOrganismPart/SecretionConcentrationMethod of AnalysisReference
PheromoneTrigona recursaLabial Gland Secretion72.4 ± 1.9% of total volatilesGC-MS[2]
(Mean total volatiles: 4.76 ± 1.39 mg)
Fruit VolatileCapsicum annuumFruitReported, not quantifiedGC-MS
Fruit VolatilePsidium guajavaFruitReported, not quantifiedGC-MS[1]

Table 1: Quantitative Occurrence of this compound in Natural Sources

Biosynthesis of this compound

The biosynthesis of this compound, like other fatty acid esters in plants, is generally understood to occur via the esterification of an alcohol with an acyl-coenzyme A (acyl-CoA). The key enzymes in this final step are alcohol acyltransferases (AATs).

Precursor Formation

The biosynthesis of this compound requires two primary precursors: 1-hexanol and decanoyl-CoA .

  • 1-Hexanol Biosynthesis : In plants, C6 alcohols like 1-hexanol are typically derived from the lipoxygenase (LOX) pathway, which involves the oxidative cleavage of C18 polyunsaturated fatty acids such as linoleic and linolenic acids. The resulting aldehydes are then reduced to their corresponding alcohols by alcohol dehydrogenases (ADHs).

  • Decanoyl-CoA Biosynthesis : Decanoyl-CoA is a medium-chain fatty acyl-CoA. Its biosynthesis originates from acetyl-CoA through the fatty acid synthesis (FAS) pathway. This process involves the sequential addition of two-carbon units from malonyl-CoA, catalyzed by a multi-enzyme complex known as fatty acid synthase. The chain elongation process is terminated at a ten-carbon length to yield decanoyl-ACP, which is then converted to decanoyl-CoA.

Esterification

The final step in the biosynthesis of this compound is the condensation of 1-hexanol and decanoyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT) .[3] AATs are a diverse family of enzymes with varying substrate specificities, which accounts for the wide array of esters found in different plant species.

Biosynthesis_of_Hexyl_Decanoate cluster_0 Lipoxygenase (LOX) Pathway cluster_1 Fatty Acid Synthesis (FAS) cluster_2 Esterification Linoleic/Linolenic Acid Linoleic/Linolenic Acid C6 Aldehydes C6 Aldehydes Linoleic/Linolenic Acid->C6 Aldehydes 1-Hexanol 1-Hexanol C6 Aldehydes->1-Hexanol ADH Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Decanoyl-CoA Decanoyl-CoA Malonyl-CoA->Decanoyl-CoA FAS Decanoyl-CoA_node Decanoyl-CoA 1-Hexanol_node 1-Hexanol AAT Alcohol Acyltransferase (AAT) 1-Hexanol_node->AAT Decanoyl-CoA_node->AAT This compound This compound AAT->this compound

Generalized biosynthetic pathway of this compound in plants.

Experimental Protocols

The identification and quantification of this compound from natural sources are primarily achieved through chromatographic techniques, with Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) being a widely adopted method for volatile and semi-volatile compounds.

Extraction and Analysis of this compound from Fruit Samples

This protocol provides a general workflow for the analysis of this compound in fruit matrices.

4.1.1. Materials and Reagents

  • Fruit sample (e.g., guava, capsicum pepper)

  • Sodium chloride (NaCl), analytical grade

  • Internal standard (e.g., 2-octanol or a suitable deuterated ester)

  • Milli-Q water or equivalent

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with PTFE/silicone septa

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

4.1.2. Sample Preparation

  • Homogenize a known weight (e.g., 5 g) of the fresh fruit sample in a blender.

  • Transfer the homogenate to a 20 mL headspace vial.

  • Add a saturated solution of NaCl to inhibit enzymatic activity and enhance the release of volatiles.

  • Spike the sample with a known concentration of the internal standard.

  • Immediately seal the vial with a PTFE/silicone septum cap.

4.1.3. Headspace Solid-Phase Microextraction (HS-SPME)

  • Place the sealed vial in a temperature-controlled water bath or heating block (e.g., at 40-60°C).

  • Allow the sample to equilibrate for a set period (e.g., 15-30 minutes).

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) while maintaining the temperature.

  • Retract the fiber into the needle.

4.1.4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Injection : Insert the SPME fiber into the heated injection port of the GC (e.g., at 250°C) for thermal desorption of the analytes onto the column.

  • Chromatographic Separation :

    • Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program : A typical temperature program would be:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 5°C/minute.

      • Final hold: 250°C for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry Detection :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

    • Ion Source Temperature : e.g., 230°C.

    • Quadrupole Temperature : e.g., 150°C.

4.1.5. Data Analysis

  • Identification : Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard or by matching against a spectral library (e.g., NIST, Wiley).

  • Quantification : Quantify the concentration of this compound by comparing its peak area to that of the internal standard, using a calibration curve generated from standards of known concentrations.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing A Homogenize Fruit Sample B Transfer to Headspace Vial A->B C Add NaCl and Internal Standard B->C D Seal Vial C->D E Equilibrate Sample at Controlled Temperature D->E F Expose SPME Fiber to Headspace E->F G Thermal Desorption in GC Inlet F->G H GC Separation G->H I MS Detection H->I J Identification (Mass Spectra & RT) I->J K Quantification (Internal Standard) J->K

Workflow for HS-SPME-GC-MS analysis of fruit volatiles.

Conclusion

This compound is a naturally occurring ester with a notable presence in the chemical communication of stingless bees and as a flavor component in certain fruits. While its biosynthesis follows the general pathways of ester formation in plants, the specific enzymes and regulatory mechanisms remain an area for further investigation. The analytical methods outlined in this guide provide a robust framework for the identification and quantification of this compound from diverse natural matrices, which is essential for its potential applications in the food, fragrance, and pharmaceutical industries. Further research is warranted to elucidate the full extent of its natural distribution and biological activities.

References

Hexyl Decanoate: A Technical Overview of a Simple Ester with Niche Biological Roles

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [DATE] – While a structurally unassuming fatty acid ester, Hexyl Decanoate presents a compelling case study in the nuanced and often highly specific roles of lipid molecules in biology. This technical guide synthesizes the current, albeit limited, scientific understanding of this compound, offering a resource for researchers, scientists, and drug development professionals interested in the biological activities of fatty acid esters. The available data underscores its function in fundamental metabolic processes and as a specialized chemical signal in the insect world, while simultaneously highlighting significant gaps in our knowledge regarding its potential pharmacological applications.

Core Biological Functions: A Role in Metabolism and Cellular Structure

This compound is recognized as a fatty acid ester, a class of molecules integral to cellular life.[1] Its primary biological significance lies in its contribution to fundamental metabolic and structural processes.

  • Energy Storage and Source: Like other fatty acid esters, this compound can be metabolized to provide energy for cellular activities.[1]

  • Membrane Component: It is considered a component of cellular membranes, contributing to their stability and fluidity.[1]

  • Nutrient and Lipid Transport: this compound is involved in the broader processes of lipid metabolism and transport within organisms.

Despite these foundational roles, specific details regarding the metabolic pathways directly involving this compound and its quantitative contribution to cellular energy budgets are not well-documented in publicly available literature.

A Specialized Role in Chemical Communication: The Stingless Bee Pheromone

The most specific and well-defined biological role of this compound identified to date is its function as a trail pheromone in the stingless bee, Trigona recursa.[2][3][4] This discovery highlights the remarkable specificity of chemical signaling in insect communication. Foraging bees of this species deposit this compound to mark a trail, guiding nestmates to food sources. This singular, well-documented example of its biological activity in the animal kingdom underscores the potential for fatty acid esters to act as highly specific signaling molecules.

Physicochemical and Toxicological Data

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for any experimental design involving this compound.

PropertyValueReference
Molecular Formula C16H32O2[2]
Molecular Weight 256.43 g/mol [2]
Appearance Colorless to pale yellow liquid
Solubility Insoluble in water; soluble in organic solvents

Table 1: Physicochemical Properties of this compound

Gaps in Knowledge and Future Research Directions

The current body of research on this compound is remarkably limited, presenting a landscape ripe with opportunities for further investigation. Key areas where knowledge is lacking include:

  • Mechanism of Action: Beyond its general role in lipid metabolism, the specific molecular targets and mechanisms of action of this compound remain unknown.

  • Signaling Pathways: There is no information on whether this compound can modulate specific intracellular signaling pathways in mammalian cells.

  • Pharmacological Potential: The potential for this compound as a therapeutic agent in drug development is entirely unexplored.

  • Pheromonal Signaling Pathway: While identified as a pheromone, the specific receptors and downstream signaling cascades involved in its perception by Trigona recursa have not been elucidated.

The following diagram illustrates a hypothetical workflow for future research aimed at addressing these knowledge gaps.

G Figure 1. Proposed Research Workflow for this compound cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Pheromone Research Cell Line Screening Cell Line Screening Receptor Binding Assays Receptor Binding Assays Cell Line Screening->Receptor Binding Assays Identify Targets Signaling Pathway Analysis Signaling Pathway Analysis Receptor Binding Assays->Signaling Pathway Analysis Elucidate Mechanism Animal Model of Disease Animal Model of Disease Signaling Pathway Analysis->Animal Model of Disease Test Therapeutic Potential Pharmacokinetic Studies Pharmacokinetic Studies Animal Model of Disease->Pharmacokinetic Studies Toxicology Assessment Toxicology Assessment Animal Model of Disease->Toxicology Assessment EAG/GC-MS on Trigona recursa EAG/GC-MS on Trigona recursa Receptor Identification Receptor Identification EAG/GC-MS on Trigona recursa->Receptor Identification Isolate Receptor Behavioral Assays Behavioral Assays Receptor Identification->Behavioral Assays Validate Function This compound This compound This compound->Cell Line Screening Dose-response This compound->EAG/GC-MS on Trigona recursa Confirm Activity

Caption: A logical workflow for future research on this compound.

Experimental Protocols: A Starting Point

Due to the lack of published research on the specific biological activities of this compound, detailed experimental protocols are not available. However, based on its chemical nature as a fatty acid ester, standard biochemical and analytical techniques can be adapted for its study.

Synthesis of this compound

A general protocol for the synthesis of fatty acid esters like this compound involves the Fischer esterification of decanoic acid with hexanol in the presence of an acid catalyst.

Materials:

  • Decanoic acid

  • Hexanol

  • Sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Combine equimolar amounts of decanoic acid and hexanol in a round-bottom flask.

  • Add a catalytic amount of sulfuric acid.

  • Add toluene to the flask and attach a Dean-Stark apparatus and condenser.

  • Heat the mixture to reflux. Water will be removed as an azeotrope with toluene.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and wash with sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile and semi-volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph with a suitable capillary column (e.g., DB-5ms)

  • Mass spectrometer detector

Procedure:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., hexane).

  • Prepare the sample for analysis by dissolving it in the same solvent.

  • Inject a known volume of the standard solution into the GC-MS to determine its retention time and mass spectrum.

  • Inject the sample into the GC-MS.

  • Identify this compound in the sample by comparing its retention time and mass spectrum to that of the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area to a calibration curve generated from a series of standard solutions.

The following diagram outlines the general workflow for GC-MS analysis.

G Figure 2. General Workflow for GC-MS Analysis Sample Preparation Sample Preparation GC Separation GC Separation Sample Preparation->GC Separation Injection MS Detection MS Detection GC Separation->MS Detection Elution Data Analysis Data Analysis MS Detection->Data Analysis Signal Acquisition Identification & Quantification Identification & Quantification Data Analysis->Identification & Quantification Comparison to Standards

Caption: A simplified workflow for the analysis of this compound by GC-MS.

Conclusion

This compound is a simple fatty acid ester with a confirmed, albeit highly specific, biological role as an insect pheromone. Its involvement in fundamental lipid metabolism is inferred from its chemical nature, but specific details are lacking. The significant dearth of research into its potential pharmacological activities presents both a challenge and an opportunity. For researchers in drug development and the broader life sciences, this compound and other simple lipids represent a vast, underexplored chemical space with the potential for novel discoveries. The methodologies and research workflows outlined in this guide provide a foundational framework for initiating such investigations.

References

The Sweet Scent of Direction: Unraveling the Role of Hexyl Decanoate as a Trail Pheromone

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the intricate world of insect communication, chemical signals, or pheromones, orchestrate a symphony of behaviors essential for survival and social cohesion. Among the myriad of these chemical cues, trail pheromones stand out as vital invisible threads that guide nestmates to valuable resources. This technical guide delves into the seminal discovery of hexyl decanoate as the first identified trail pheromone in a stingless bee, Trigona recursa. This discovery challenged the long-held belief that mandibular glands were the primary source of trail pheromones in these insects and opened new avenues for understanding the chemical ecology of social bees. We will explore the rigorous experimental methodologies that led to this finding, present the key quantitative data, and visualize the underlying biological processes.

Data Presentation

The following tables summarize the quantitative findings from the pivotal study by Jarau et al. (2006), providing a clear comparison of the behavioral responses of Trigona recursa to various chemical stimuli and the composition of the active gland secretion.

Table 1: Behavioral Response of Trigona recursa Newcomers to Artificial Scent Trails

Test SubstanceMean Percentage of Newcomers Reaching Test Feeder (± SD)Statistical Significance (p-value) vs. Pentane Control
Pentane (Solvent Control)1.4 ± 1.7%-
Mandibular Gland Extract0.4 ± 1.1%Not significant
Labial Gland Extract35.4 ± 9.7%< 0.001
Synthetic this compound18.8 ± 6.9%< 0.01

Data compiled from Jarau et al. (2006). Statistical analysis was performed using ANOVA and Tukey's HSD post-hoc test.

Table 2: Chemical Composition of Labial Gland Secretion of Trigona recursa Foragers

CompoundRelative Amount (± SD)
This compound 72.4 ± 1.9%
Octyl decanoate9.8 ± 1.5%
Hexyl dodecanoate5.3 ± 0.8%
Decyl decanoate2.9 ± 0.5%
Octyl dodecanoate1.8 ± 0.3%
Hexyl octanoate1.1 ± 0.2%
Dodecyl decanoate0.9 ± 0.2%
Unidentified Compound 13.5 ± 0.6%
Unidentified Compound 22.3 ± 0.4%

Data represents the mean relative peak areas from GC-MS analysis of seven individual forager labial gland extracts.[1]

Experimental Protocols

The following sections provide a detailed methodology for the key experiments that led to the identification and behavioral validation of this compound as a trail pheromone.

Pheromone Collection and Gland Extraction
  • Insect Subjects: Foragers of the stingless bee Trigona recursa were collected from a wild colony.

  • Gland Dissection: Individual foragers were immobilized by cooling. The head capsule was opened, and the labial and mandibular glands were carefully dissected under a stereomicroscope.

  • Extraction Procedure: The dissected glands from a single forager were placed in a microvial containing 10 µl of pentane. The glands were gently crushed with a glass rod to facilitate the extraction of volatile compounds. The resulting extract was then used for chemical analysis and behavioral bioassays.

Chemical Identification: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A Varian 3400 gas chromatograph coupled to a Finnigan MAT 95 mass spectrometer was used.

  • GC Column: A nonpolar DB-5 fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) was employed for the separation of volatile compounds.

  • Temperature Program: The oven temperature was initially held at 50°C for 2 minutes, then increased at a rate of 10°C/min to 280°C, and held for 10 minutes.

  • Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1.5 ml/min.

  • Mass Spectrometry: Electron impact (EI) mass spectra were recorded at 70 eV. The ion source temperature was maintained at 200°C.

  • Compound Identification: Compounds were identified by comparing their mass spectra and retention times with those of synthetic standards.

Behavioral Bioassays: Artificial Trail Following
  • Experimental Setup: A Y-shaped artificial trail was established. The main branch (20 m) led from the bee nest to a branching point. Two arms (each 10 m long) diverged from this point, each leading to a test feeder.

  • Bee Training: Foragers were trained to collect a sucrose solution from a feeder placed at the end of the main branch.

  • Trail Application: The test substances (pentane control, mandibular gland extract, labial gland extract, or synthetic this compound) were applied to small filter paper squares placed at 1-meter intervals along one of the arms of the Y-maze. The other arm served as a solvent control.

  • Data Collection: The number of "newcomer" bees (those that had not previously visited the feeder) arriving at each of the two test feeders was recorded over a 30-minute period.

  • Statistical Analysis: The percentage of newcomers choosing the test arm versus the control arm was calculated. The data were analyzed using an Analysis of Variance (ANOVA) followed by a Tukey's HSD post-hoc test to determine significant differences between the treatments.

Mandatory Visualizations

Signaling Pathway

G Plausible Signaling Pathway for this compound Reception cluster_air Antennal Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Membrane cluster_intracellular Intracellular Space HD This compound (Pheromone) OBP Odorant Binding Protein (OBP) HD->OBP Binding HD_OBP HD-OBP Complex OBP->HD_OBP OR Odorant Receptor (OR) HD_OBP->OR Delivery & Binding Orco Orco (Co-receptor) OR->Orco IonChannel Ion Channel (Cation influx) OR->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization Na+/Ca2+ influx ActionPotential Action Potential Generation Depolarization->ActionPotential Signal Signal to Antennal Lobe ActionPotential->Signal

Caption: A generalized signaling pathway for ester pheromone reception in insects.

Experimental Workflow

G Experimental Workflow for Pheromone Identification cluster_collection Sample Collection cluster_analysis Chemical Analysis cluster_bioassay Behavioral Bioassay cluster_conclusion Conclusion Bees Collect Trigona recursa foragers Dissection Dissect Labial & Mandibular Glands Bees->Dissection Extraction Solvent Extraction (Pentane) Dissection->Extraction Application Apply Extracts & Synthetic Compound Dissection->Application GCMS GC-MS Analysis Extraction->GCMS Identification Compound Identification GCMS->Identification Identification->Application Conclusion This compound is the Trail Pheromone Identification->Conclusion Setup Y-maze Artificial Trail Setup Setup->Application Observation Observe & Record Newcomer Choices Application->Observation DataAnalysis Statistical Analysis of Behavioral Data Observation->DataAnalysis DataAnalysis->Conclusion

Caption: Workflow from bee collection to pheromone identification and validation.

Conclusion

The identification of this compound as the primary trail pheromone in Trigona recursa represents a landmark in the field of chemical ecology.[1] The meticulous experimental design, combining sophisticated chemical analysis with robust behavioral assays, provides a compelling case for the labial glands as the source of this crucial social signal. This technical guide has provided a comprehensive overview of the data, protocols, and logical framework that underpinned this discovery. The presented information serves as a valuable resource for researchers investigating insect chemical communication and for professionals in drug development seeking to understand the intricacies of ligand-receptor interactions and behavioral manipulation through chemical cues. The elucidation of such specific chemical signaling systems offers potential for the development of novel, targeted pest management strategies and provides fundamental insights into the evolution of social behavior.

References

Hexyl Decanoate: A Cornerstone of Chemical Communication in Stingless Bees

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on its Role, Analysis, and Behavioral Significance

Abstract

Stingless bees (Apidae, Meliponini) have evolved sophisticated chemical communication systems to orchestrate complex social behaviors, paramount among which is the recruitment of nestmates to profitable food resources. A key player in this chemical lexicon is hexyl decanoate, a fatty acid ester that has been definitively identified as the primary trail pheromone in the stingless bee species Trigona recursa. This technical guide provides a comprehensive overview of the role of this compound in stingless bee communication, detailing the experimental methodologies used to elucidate its function, presenting quantitative data on its production, and exploring its broader significance within the chemical ecology of the Meliponini tribe. This document is intended for researchers, scientists, and drug development professionals interested in the intricacies of insect chemical communication and the potential applications of semiochemicals.

Introduction

Chemical communication is a fundamental aspect of social insect biology, governing behaviors from mating and nestmate recognition to defense and foraging. In the highly diverse tribe of stingless bees, which comprises hundreds of species in the tropics and subtropics, chemical signals, particularly pheromones, are the invisible threads that bind their complex societies. For many years, the mandibular glands were presumed to be the source of trail pheromones used in food recruitment. However, groundbreaking research has revealed that in certain species, the labial glands are the true origin of these crucial chemical messengers.

This guide focuses on this compound, the first trail pheromone compound to be chemically identified and behaviorally validated in a stingless bee, Trigona recursa.[1] Its discovery overturned previous assumptions and opened new avenues for understanding the evolution and mechanisms of chemical communication in these vital pollinators. We will delve into the scientific journey of its identification, the meticulous experimental protocols that confirmed its role, and the quantitative analysis of its presence in the bees' glandular secretions.

The Glandular Source of the Trail Pheromone: Labial vs. Mandibular Glands

Initial hypotheses centered on the mandibular glands as the source of trail pheromones in stingless bees. However, a series of elegant behavioral experiments with Trigona recursa challenged this notion.

Behavioral Bioassays: A Choice Between Two Scents

To pinpoint the glandular origin of the trail pheromone, researchers conducted choice experiments. Foraging bees were trained to a feeder, and upon their return to the nest to recruit nestmates, an artificial forked trail was created. One branch of the fork was treated with a glandular extract, while the other served as a control.

  • Mandibular Gland Extract: When one branch was scented with mandibular gland extract, newly recruited bees showed no preference for it and, in some cases, were even repelled.

  • Labial Gland Extract: In stark contrast, when one branch was scented with labial gland extract, a significant majority of the recruited bees chose this path, demonstrating a clear attraction.[1]

These results provided the first strong evidence that the labial glands, not the mandibular glands, produce the trail pheromone in T. recursa.

Chemical Identification of this compound

Following the behavioral evidence, the next crucial step was to identify the specific chemical compound(s) responsible for eliciting the trail-following behavior. This was achieved through the chemical analysis of labial gland secretions.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Labial glands were dissected from forager bees and their chemical constituents were extracted using a solvent. This extract was then analyzed using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique that separates individual compounds in a mixture and provides information about their molecular structure.

The GC-MS analysis of the labial gland extract of Trigona recursa revealed a striking finding: a single compound was overwhelmingly dominant. This compound was identified as This compound .

Quantitative Analysis of Labial Gland Secretions

The chemical analysis not only identified this compound but also quantified its abundance relative to other volatile compounds in the labial gland secretions of Trigona recursa.

CompoundRelative Abundance (%)
This compound 72.4 ± 1.9
Other Volatiles27.6 ± 1.9

Table 1: Relative abundance of this compound in the labial gland secretions of Trigona recursa foragers. Data adapted from Jarau et al. (2006).

This high concentration underscores the importance of this compound as the primary chemical signal in the trail pheromone of this species.

Behavioral Validation of Synthetic this compound

To definitively prove that this compound was the active component of the trail pheromone, researchers conducted further behavioral bioassays using a synthetically produced version of the compound.

Artificial trails were created, with one branch scented with synthetic this compound and the other with a solvent control. The results were unequivocal: newly recruited bees were significantly attracted to the trail scented with synthetic this compound, mirroring the results obtained with the natural labial gland extract.[1] This confirmed that this compound alone is sufficient to elicit the trail-following response in Trigona recursa.

Experimental Protocols

A detailed understanding of the methodologies employed is critical for the replication and advancement of this research.

Glandular Extract Preparation
  • Bee Collection: Forager bees of Trigona recursa are collected as they leave the nest.

  • Dissection: The heads of the bees are separated from the thorax. The labial and mandibular glands are carefully dissected under a stereomicroscope.

  • Extraction: The dissected glands are placed in a vial with a small volume of a suitable solvent (e.g., hexane) to extract the volatile chemical compounds.

  • Concentration: The solvent is carefully evaporated to concentrate the extract to a desired volume, often expressed in "bee equivalents" (the amount of extract from a single bee).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

A general protocol for the GC-MS analysis of stingless bee glandular secretions is as follows:

  • Injection: A small volume (e.g., 1 µL) of the glandular extract is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column is coated with a stationary phase that interacts differently with the various compounds in the mixture, causing them to separate based on their physicochemical properties. A typical temperature program involves an initial hold at a lower temperature, followed by a gradual increase to a higher temperature to ensure the elution of all compounds.

  • Detection and Identification: As the separated compounds exit the column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to fragment in a predictable manner. The mass-to-charge ratio of these fragments creates a unique "mass spectrum" for each compound, which can be compared to a library of known spectra for identification.

Artificial Trail Following Bioassay Protocol
  • Training: A colony of stingless bees is trained to a feeder containing a sucrose solution.

  • Recruitment: Once foragers are consistently visiting the feeder and returning to the nest, they begin to recruit nestmates.

  • Trail Setup: An artificial trail, often consisting of a series of small filter paper squares or leaves, is laid out from a point near the nest entrance towards a new, empty feeder.

  • Scent Application: A specific, measured amount of the test substance (e.g., glandular extract or synthetic this compound dissolved in a solvent) is applied to each scent mark on the trail. A control trail is prepared using only the solvent.

  • Observation: The number of newly recruited bees that successfully follow the artificial trail to the new feeder is recorded and compared between the test and control trails.

Signaling Pathways and Experimental Workflows (Visualized)

To further clarify the logical flow of the research and the experimental procedures, the following diagrams are provided in the DOT language.

GlandularSourceDetermination cluster_hypothesis Initial Hypothesis cluster_experiment Behavioral Bioassay cluster_results Results cluster_conclusion Conclusion Hypothesis Mandibular glands produce trail pheromone Experiment Choice Experiment: Artificial Forked Trail Hypothesis->Experiment Mandibular Mandibular Gland Extract Experiment->Mandibular Labial Labial Gland Extract Experiment->Labial Control Solvent Control Experiment->Control Result_Mandibular No Attraction/ Repulsion Mandibular->Result_Mandibular Result_Labial Significant Attraction Labial->Result_Labial Conclusion Labial glands produce the trail pheromone Result_Mandibular->Conclusion Result_Labial->Conclusion

Figure 1: Logical workflow for determining the glandular source of the trail pheromone.

ChemicalIdentificationWorkflow cluster_extraction Sample Preparation cluster_analysis Chemical Analysis cluster_result Result Dissection Dissection of Labial Glands Extraction Solvent Extraction Dissection->Extraction GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GCMS Separation Separation of Volatile Compounds GCMS->Separation Identification Identification based on Mass Spectra Separation->Identification Result This compound is the Dominant Compound Identification->Result

Figure 2: Workflow for the chemical identification of the trail pheromone.

BehavioralValidation cluster_hypothesis Hypothesis cluster_experiment Behavioral Bioassay cluster_result Result cluster_conclusion Conclusion Hypothesis Synthetic this compound Elicits Trail Following Experiment Artificial Trail Assay Hypothesis->Experiment Synthetic Synthetic Hexyl Decanoate Trail Experiment->Synthetic Control Solvent Control Trail Experiment->Control Result_Synthetic Significant Attraction of Recruits Synthetic->Result_Synthetic Conclusion This compound is the Active Pheromone Component Result_Synthetic->Conclusion

Figure 3: Workflow for the behavioral validation of synthetic this compound.

Broader Context and Future Directions

The identification of this compound as a trail pheromone in Trigona recursa was a seminal finding in the field of stingless bee chemical ecology. Subsequent research has revealed that the composition of trail pheromones can vary significantly among different stingless bee species, even within the same genus. For example, the trail pheromone of Trigona corvina is a more complex blend of esters.[2][3] This variation highlights the evolutionary plasticity of chemical communication systems and the potential for species-specific signaling.

Future research in this area could focus on:

  • Biosynthesis of this compound: Investigating the enzymatic pathways responsible for the production of this compound in the labial glands.

  • Receptor Mechanisms: Identifying the specific olfactory receptors on the bee's antennae that detect this compound.

  • Synergistic Effects: Exploring whether minor compounds in the labial gland secretion of T. recursa have a synergistic effect with this compound, enhancing the trail-following response.

  • Comparative Pheromonics: Expanding the chemical analysis of trail pheromones across a wider range of stingless bee species to understand the evolutionary diversification of these signals.

  • Practical Applications: Investigating the potential use of synthetic trail pheromones in agriculture to enhance the pollination services of stingless bees by guiding them to target crops.

Conclusion

This compound stands as a well-documented and crucial component of the chemical communication system in the stingless bee Trigona recursa. Its identification as the primary trail pheromone, originating from the labial glands, has significantly advanced our understanding of social insect communication. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the fascinating world of stingless bee chemical ecology and the potential for harnessing these natural chemical signals for practical applications. The continued exploration of these complex semiochemical systems promises to unveil further intricacies of social insect behavior and evolution.

References

Methodological & Application

Synthesis of Hexyl Decanoate in the Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory synthesis of hexyl decanoate, a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries. The primary method detailed is the Fischer esterification of decanoic acid with 1-hexanol, utilizing an acid catalyst. This protocol includes a detailed step-by-step procedure for synthesis, purification via vacuum distillation, and characterization of the final product. Quantitative data is summarized for clarity, and visual diagrams of the chemical reaction and experimental workflow are provided.

Introduction

This compound (C₁₆H₃₂O₂) is the ester formed from the condensation of decanoic acid and 1-hexanol. It is a colorless liquid with a fruity aroma, finding use as a flavoring agent and fragrance component. In the pharmaceutical and drug development sectors, long-chain fatty acid esters like this compound are of interest as potential prodrugs, formulation excipients, or components of lipid-based drug delivery systems. The synthesis of high-purity this compound is crucial for these applications. The Fischer esterification is a reliable and well-established method for this purpose. It is an equilibrium-driven reaction, and to achieve high yields, the equilibrium is typically shifted towards the product side by using an excess of one reactant or by removing the water byproduct as it is formed.[1][2][3]

Data Presentation

ParameterValueReference
Reactants
Decanoic Acid (molar ratio)1Adapted from general Fischer esterification protocols
1-Hexanol (molar ratio)1.5Adapted from general Fischer esterification protocols
Catalyst (p-TsOH) (mol%)1-2[1][3]
Reaction Conditions
TemperatureReflux (approx. 130-140 °C)[1]
Reaction Time4-6 hours[1]
Product Characteristics
Expected Yield85-95%[2]
Purity (post-distillation)>98%General expectation for this purification method
Boiling Point (atm)303-305 °C
Boiling Point (vacuum)~145-150 °C at 10 mmHgEstimated from nomograph

Experimental Protocols

Materials and Equipment
  • Decanoic acid (≥98%)

  • 1-Hexanol (≥98%)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (≥98%)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • NMR spectrometer

  • GC-MS instrument

Synthesis of this compound via Fischer Esterification
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add decanoic acid (e.g., 17.23 g, 0.1 mol) and 1-hexanol (e.g., 15.33 g, 0.15 mol).

  • Addition of Solvent and Catalyst: Add anhydrous toluene (100 mL) to the flask to facilitate azeotropic removal of water. Add p-toluenesulfonic acid monohydrate (e.g., 0.19 g, 1 mol%) as the catalyst.

  • Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill into the Dean-Stark trap, and the denser water will separate and collect at the bottom, while the toluene will return to the reaction flask.

  • Monitoring the Reaction: Continue the reflux for 4-6 hours, or until the theoretical amount of water (1.8 mL for a 0.1 mol scale reaction) has been collected in the Dean-Stark trap.

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 100 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst. (Caution: CO₂ evolution may occur).

    • 100 mL of water.

    • 100 mL of brine to remove residual water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and can withstand a vacuum.

  • Distillation: Transfer the crude this compound to the distillation flask. Apply a vacuum (e.g., ~10 mmHg). Heat the flask gently.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure (approximately 145-150 °C at 10 mmHg). Discard any initial lower-boiling fractions and stop the distillation before any higher-boiling impurities distill over.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~4.06 (t, 2H, -O-CH ₂-), ~2.29 (t, 2H, -C(=O)-CH ₂-), ~1.62 (m, 4H), ~1.2-1.4 (m, 18H), ~0.89 (t, 6H, two -CH ₃).

    • ¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ) in ppm: ~174.0 (-C =O), ~64.5 (-O-C H₂-), and a series of peaks for the aliphatic carbons between ~14-35 ppm.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • The GC chromatogram should show a single major peak corresponding to this compound, indicating the purity of the sample.

    • The mass spectrum will show the molecular ion peak (M⁺) at m/z = 256.4. Common fragmentation patterns for esters will be observed, including a prominent peak corresponding to the McLafferty rearrangement.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization reactants Decanoic Acid + 1-Hexanol + p-TsOH in Toluene reflux Reflux with Dean-Stark Trap (4-6 hours) reactants->reflux cooling Cool to Room Temp. reflux->cooling washing Wash with NaHCO3, Water, and Brine cooling->washing drying Dry with MgSO4 washing->drying evaporation Rotary Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation analysis NMR Spectroscopy GC-MS distillation->analysis

Caption: Experimental workflow for the synthesis of this compound.

fischer_esterification decanoic_acid Decanoic Acid (CH3(CH2)8COOH) reaction decanoic_acid->reaction hexanol 1-Hexanol (CH3(CH2)5OH) hexanol->reaction hexyl_decanoate This compound (CH3(CH2)8COO(CH2)5CH3) reaction->hexyl_decanoate H+, Δ water Water (H2O) reaction->water H+, Δ

Caption: Fischer esterification of decanoic acid and 1-hexanol.

References

Enzymatic Synthesis of Hexyl Decanoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic synthesis of hexyl decanoate, a valuable ester with applications in the flavor, fragrance, and pharmaceutical industries. The synthesis is achieved through the esterification of hexanol and decanoic acid, catalyzed by a lipase enzyme. This method offers a green and efficient alternative to traditional chemical synthesis, operating under mild conditions and yielding high product purity. This application note includes a comprehensive experimental protocol, tabulated data summarizing typical reaction parameters, and a visual representation of the experimental workflow.

Introduction

This compound (C16H32O2) is an ester known for its fruity and waxy aroma, making it a desirable component in flavor and fragrance formulations.[1][2] Beyond its sensory properties, its chemical structure also lends itself to applications in cosmetics and as a specialty chemical. Enzymatic synthesis, employing lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3), has emerged as a preferred method for ester production.[3] Lipases offer high catalytic activity and specificity under mild reaction conditions, minimizing byproduct formation and energy consumption.[4] Immobilized lipases are particularly advantageous as they can be easily recovered and reused, enhancing the economic viability of the process.[3] This protocol details the synthesis of this compound using an immobilized lipase in a solvent-free system.

Data Summary

The following tables summarize key quantitative data for the enzymatic synthesis of this compound, compiled from typical results found in the literature for similar ester syntheses.

Table 1: Reaction Parameters for this compound Synthesis

ParameterValueUnit
Substrate 1Hexanol-
Substrate 2Decanoic Acid-
EnzymeImmobilized Lipase (e.g., from Candida antarctica or Rhizomucor miehei)-
Molar Ratio (Hexanol:Decanoic Acid)1:1 to 1:3-
Enzyme Concentration5 - 15% (w/w of total reactants)
Temperature40 - 60°C
Reaction Time4 - 24hours
Agitation Speed150 - 250rpm

Table 2: Typical Yield and Purity of this compound

ParameterValueUnit
Conversion Rate> 90%
Isolated Yield85 - 95%
Product Purity (post-purification)> 98%

Experimental Protocol

This protocol describes the lipase-catalyzed synthesis of this compound.

Materials:

  • Hexanol (Reagent Grade)

  • Decanoic Acid (Reagent Grade)

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica or Lipozyme RM IM from Rhizomucor miehei)

  • Hexane (ACS Grade, for purification)

  • Sodium Bicarbonate (5% w/v aqueous solution)

  • Anhydrous Sodium Sulfate

  • Reaction vessel (e.g., 100 mL screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a 100 mL screw-capped flask, combine hexanol and decanoic acid in the desired molar ratio (e.g., 1:1). For a 1:1 molar ratio, this would be stoichiometrically equivalent amounts.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme should be between 5-15% of the total weight of the reactants.

  • Reaction Incubation: Securely cap the flask and place it in a shaking incubator set to the desired temperature (e.g., 50 °C) and agitation speed (e.g., 200 rpm).

  • Monitoring the Reaction: The reaction progress can be monitored by taking small aliquots at different time intervals and analyzing them using Gas Chromatography (GC) to determine the conversion of the starting materials to this compound.

  • Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved (typically after 4-24 hours), stop the reaction. Recover the immobilized enzyme from the reaction mixture by filtration or decantation. The enzyme can be washed with hexane and dried for reuse.

  • Product Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the mixture with a 5% aqueous solution of sodium bicarbonate to remove any unreacted decanoic acid.

    • Wash with deionized water until the aqueous phase is neutral.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent (if any was used for extraction) and any remaining volatile impurities using a rotary evaporator.

  • Product Analysis: The purity of the final product, this compound, can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR).

Experimental Workflow Diagram

Enzymatic_Synthesis_Workflow A Reactant Preparation (Hexanol + Decanoic Acid) B Enzyme Addition (Immobilized Lipase) A->B Add C Esterification Reaction (Incubation with Agitation) B->C Start D Reaction Monitoring (e.g., GC Analysis) C->D Monitor E Enzyme Recovery (Filtration/Decantation) C->E Terminate D->C F Product Purification (Washing & Drying) E->F Purify Product I Re-use of Enzyme E->I G Solvent Removal (Rotary Evaporation) F->G Dry H Final Product (this compound) G->H Isolate

Caption: Workflow for the enzymatic synthesis of this compound.

References

Application Note: High-Performance Liquid Chromatography for Hexyl Decanoate Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl decanoate is a fatty acid ester with applications in various industries, including pharmaceuticals, cosmetics, and as a flavoring agent. Its synthesis often results in a mixture containing unreacted starting materials and byproducts, necessitating a robust purification strategy to achieve the high purity required for its intended applications. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such non-volatile organic compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the effective purification of this compound.

This compound is a non-polar compound, making it an ideal candidate for separation by RP-HPLC, where a non-polar stationary phase is used with a polar mobile phase.[1] This method provides a reliable and scalable approach for obtaining high-purity this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to its HPLC purification is presented in Table 1.

PropertyValueReference
Molecular Formula C16H32O2[2]
Molecular Weight 256.42 g/mol [2]
Appearance Colorless liquid[3]
Solubility Insoluble in water; Soluble in non-polar solvents (e.g., ethanol, hexanes)[2]
Boiling Point Not specified, but expected to be high
UV Absorbance Low, requires detection at low wavelengths (e.g., 205-210 nm) or via a universal detector like ELSD[4]

HPLC Method Development and Optimization

The development of a successful HPLC purification method involves the systematic optimization of several key parameters, including the choice of stationary phase, mobile phase composition, and detector settings.

Stationary Phase Selection

Given the non-polar nature of this compound, a reversed-phase stationary phase is the most appropriate choice. A C18 (octadecylsilyl) column is widely used for the separation of fatty acids and their esters due to its strong hydrophobic retention.[4][5][6] For preparative applications, columns with larger particle sizes (e.g., 5-10 µm) and larger internal diameters (e.g., 21.2 mm, 30 mm, or 50 mm) are employed to accommodate higher sample loads.[7]

Mobile Phase Selection

A binary mobile phase system consisting of a polar solvent and a less polar organic solvent is typically used in RP-HPLC. For the purification of fatty acid esters, mixtures of acetonitrile/water or methanol/water are common.[5][8] Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure adequate separation of components with varying polarities and to reduce run times. For preparative purification, using volatile mobile phase additives like formic acid or acetic acid is recommended to facilitate their removal from the collected fractions.[9]

Detection

This compound lacks a strong chromophore, making UV detection challenging at standard wavelengths. However, detection is possible at low wavelengths, typically between 205 nm and 210 nm, where the ester functional group exhibits some absorbance.[5]

Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used. ELSD is a universal detector that is not dependent on the optical properties of the analyte and is suitable for non-volatile compounds like this compound.[6][10] The response in ELSD is related to the mass of the analyte, making it a valuable tool for preparative chromatography where quantification of the collected fractions is important.

Experimental Protocols

This section provides a detailed protocol for the analytical method development and its subsequent scale-up for the preparative purification of this compound.

Analytical Method Development

Objective: To develop a robust analytical HPLC method for the separation of this compound from potential impurities.

Instrumentation:

  • Analytical HPLC system with a gradient pump, autosampler, column oven, and a UV detector or ELSD.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: HPLC-grade water

  • Mobile Phase B: HPLC-grade acetonitrile

  • Sample: Crude this compound dissolved in acetonitrile (e.g., 1 mg/mL)

Procedure:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 80% Acetonitrile, 20% Water) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the sample solution.

  • Gradient Elution: Run a linear gradient from 80% to 100% Acetonitrile over 20 minutes.

  • Hold and Re-equilibration: Hold at 100% Acetonitrile for 5 minutes, then return to the initial conditions and re-equilibrate for 5 minutes.

  • Detection:

    • UV Detector: Set the detection wavelength to 210 nm.

    • ELSD: Optimize the nebulizer and evaporator temperatures, and the gas flow rate according to the manufacturer's recommendations for the mobile phase composition and flow rate. A typical starting point for the evaporator temperature is 40-60°C.[11]

  • Data Analysis: Identify the peak corresponding to this compound and assess its resolution from adjacent impurity peaks.

Preparative HPLC Purification

Objective: To purify a larger quantity of this compound based on the optimized analytical method.

Instrumentation:

  • Preparative HPLC system with a high-flow rate pump, a manual or automated injector with a large loop, a preparative column, a suitable detector (UV or ELSD with a flow splitter), and a fraction collector.

Materials:

  • Column: Preparative C18 reversed-phase column (e.g., 21.2 mm x 250 mm, 5-10 µm particle size)

  • Mobile Phase A: HPLC-grade water

  • Mobile Phase B: HPLC-grade acetonitrile

  • Sample: Crude this compound dissolved in a minimal amount of a strong solvent (e.g., acetonitrile or isopropanol) at a high concentration (e.g., 50-100 mg/mL).

Procedure:

  • Method Scaling: Scale up the analytical method to the preparative scale. The flow rate is scaled based on the cross-sectional area of the columns. The gradient time is typically kept the same.

    • Scaling Factor = (ID_prep / ID_anal)²

    • Flow Rate_prep = Flow Rate_anal x Scaling Factor

  • Column Equilibration: Equilibrate the preparative column with the initial mobile phase composition at the calculated preparative flow rate.

  • Sample Loading: Inject a calculated volume of the concentrated sample. The maximum loading should be determined through a loading study on the analytical column first to avoid overloading and loss of resolution on the preparative scale.[12] A study on similar fatty acid ethyl esters showed successful purification with a sample load equivalent to 1.25% of the column bed volume.[5]

  • Gradient Elution: Run the scaled-up gradient program.

  • Fraction Collection: Collect fractions corresponding to the this compound peak. Fraction collection can be triggered by time, detector signal threshold, or slope.[2]

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Solvent Evaporation: Pool the pure fractions and remove the mobile phase using a rotary evaporator or other suitable solvent evaporation technique to obtain the purified this compound.

Data Presentation

The following table summarizes typical parameters and expected outcomes for the preparative purification of a fatty acid ester like this compound, based on literature values for similar compounds.[5][8]

ParameterValue
Column AQ-C18, 20 mm x 250 mm
Mobile Phase Methanol:Water (90:10, v/v)
Flow Rate 30 mL/min
Sample Loading 1.25% of column bed volume
Detection UV at 210 nm
Purity Achieved >90%
Recovery Rate ~75%

Visualizations

Experimental Workflow for this compound Purification

G cluster_analytical Analytical Method Development cluster_preparative Preparative Purification A Crude this compound Sample B Dissolve in Acetonitrile (1 mg/mL) A->B C Analytical HPLC (C18, 4.6x150mm) B->C D Gradient Elution (ACN/H2O) C->D E Detection (UV 210nm or ELSD) D->E F Identify this compound Peak & Optimize Resolution E->F I Scale-up Method (Flow Rate & Injection Volume) F->I Optimized Method G Concentrated Crude Sample (50-100 mg/mL) H Preparative HPLC (C18, 21.2x250mm) G->H J Fraction Collection H->J I->H K Purity Analysis of Fractions J->K L Pool Pure Fractions K->L M Solvent Evaporation L->M N High-Purity this compound M->N

Caption: Workflow for HPLC purification of this compound.

Logical Relationship of HPLC Purification Parameters

G cluster_sample Sample Properties cluster_method HPLC Method Parameters cluster_choices Parameter Choices Analyte_Polarity Analyte Polarity (Non-polar) Stationary_Phase Stationary Phase Analyte_Polarity->Stationary_Phase Mobile_Phase Mobile Phase Analyte_Polarity->Mobile_Phase Analyte_Volatility Analyte Volatility (Non-volatile) Detector Detector Analyte_Volatility->Detector Analyte_UV_Absorbance UV Absorbance (Low) Analyte_UV_Absorbance->Detector RP_C18 Reversed-Phase C18 Stationary_Phase->RP_C18 Polar_Mobile_Phase Polar Mobile Phase (ACN/H2O or MeOH/H2O) Mobile_Phase->Polar_Mobile_Phase UV_210nm UV @ 210 nm Detector->UV_210nm ELSD ELSD Detector->ELSD

Caption: Selection of HPLC parameters for this compound.

References

Application Notes: Hexyl Decanoate as an Internal Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly in chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the use of an internal standard (IS) is crucial for achieving accurate and reproducible quantitative results. An internal standard is a compound of known concentration that is added to a sample to correct for variations in sample preparation, injection volume, and instrument response.[1][2] Hexyl decanoate, a fatty acid ester, possesses several properties that make it a suitable candidate for use as an internal standard in specific applications.[3]

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in analytical methodologies.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C16H32O2[4]
Molecular Weight 256.42 g/mol [4]
Boiling Point 303.00 to 305.00 °C @ 760.00 mm Hg[5]
Flash Point 283.00 °F (139.44 °C)[5]
Solubility Soluble in alcohol; Insoluble in water[5]
Appearance Liquid

Principle of Internal Standardization

The fundamental principle of the internal standard method is the addition of a constant amount of a non-endogenous compound to all samples, calibration standards, and quality control samples. The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration to create a calibration curve. This ratio normalization compensates for potential errors that can occur during sample analysis.[1][2]

Applications

This compound is particularly well-suited as an internal standard for the quantitative analysis of other medium to long-chain fatty acid esters or similar hydrophobic, volatile to semi-volatile compounds. Its chemical properties ensure it behaves similarly to these analytes during sample extraction and chromatographic separation.

Potential applications include:

  • Food and Beverage Analysis: Quantification of flavor and fragrance compounds.

  • Bioanalysis: Determination of fatty acid methyl esters (FAMEs) in biological matrices.

  • Industrial Quality Control: Monitoring of ester content in chemical manufacturing processes.

Experimental Protocols

Protocol 1: Quantification of a Target Analyte in a Liquid Sample using GC-FID

This protocol outlines the general procedure for using this compound as an internal standard for the quantification of a hypothetical analyte in a liquid matrix by Gas Chromatography with Flame Ionization Detection (GC-FID).

1. Materials and Reagents:

  • This compound (purity ≥ 99%)

  • Target analyte (purity ≥ 99%)

  • Solvent (e.g., hexane, ethyl acetate) of appropriate purity

  • Volumetric flasks and pipettes

  • GC vials with caps

2. Preparation of Standard Solutions:

  • Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to achieve a final concentration of 1000 µg/mL.

  • Analyte Stock Solution: Accurately weigh a known amount of the target analyte and dissolve it in the solvent in a volumetric flask to achieve a final concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by adding varying concentrations of the analyte stock solution and a constant concentration of the IS stock solution to volumetric flasks and diluting with the solvent. A typical set of calibration standards might have analyte concentrations of 1, 5, 10, 25, 50, and 100 µg/mL, each containing 20 µg/mL of this compound.

3. Sample Preparation:

  • Accurately measure a known volume or weight of the liquid sample.

  • Spike the sample with the IS stock solution to achieve the same final concentration of this compound as in the calibration standards (e.g., 20 µg/mL).

  • Perform any necessary sample cleanup or extraction steps (e.g., liquid-liquid extraction, solid-phase extraction).

  • Transfer the final extract to a GC vial for analysis.

4. GC-FID Operating Conditions (Example):

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
Detector Temperature 300 °C

5. Data Analysis:

  • Identify the peaks corresponding to the analyte and this compound based on their retention times.

  • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Summary

The following table presents representative performance characteristics for a hypothetical quantitative method using this compound as an internal standard. These values are for illustrative purposes and actual performance will depend on the specific analyte, matrix, and instrumentation.

ParameterTypical Performance
Linearity (r²) > 0.995
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Limit of Quantification (LOQ) Analyte-dependent
Limit of Detection (LOD) Analyte-dependent

Visualizations

internal_standard_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Instrumental Analysis cluster_data Data Processing IS_Stock Prepare Internal Standard (IS) Stock Cal_Stds Prepare Calibration Standards (Analyte + IS) IS_Stock->Cal_Stds Spike Spike Sample with IS IS_Stock->Spike Analyte_Stock Prepare Analyte Stock Analyte_Stock->Cal_Stds GC_Analysis GC-FID Analysis Cal_Stds->GC_Analysis Sample Obtain Sample Sample->Spike Extract Extract/Cleanup Sample Spike->Extract Extract->GC_Analysis Peak_Integration Peak Integration (Analyte & IS) GC_Analysis->Peak_Integration Ratio_Calc Calculate Peak Area Ratios Peak_Integration->Ratio_Calc Cal_Curve Construct Calibration Curve Ratio_Calc->Cal_Curve from Standards Quantify Quantify Analyte in Sample Ratio_Calc->Quantify from Samples Cal_Curve->Quantify

Caption: Workflow for using an internal standard in GC analysis.

Conclusion

This compound can serve as a reliable internal standard for the quantification of moderately polar to nonpolar, volatile to semi-volatile compounds in various matrices. Its chemical stability and chromatographic behavior make it a valuable tool for improving the accuracy and precision of analytical measurements. The provided protocol offers a general framework that can be adapted and validated for specific analytical needs. Proper method development and validation are essential to ensure the suitability of this compound as an internal standard for any given application.

References

Application Notes and Protocols for the Extraction of Hexyl Decanoate from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl decanoate is a fatty acid ester that contributes to the characteristic aroma and flavor profiles of various fruits and plants. As a volatile organic compound, it is of interest to researchers in fields ranging from food science and agriculture to chemical ecology and natural product chemistry. This document provides detailed protocols for the extraction, identification, and quantification of this compound from natural sources, as well as an overview of its biosynthetic pathway. While this compound is found in sources such as Capsicum annuum, this protocol will focus on its extraction from apples (Malus domestica), a well-documented source of similar volatile esters.

Data Presentation: Quantitative Analysis of Hexyl Esters in Apple Cultivars

The following table summarizes the concentration of hexyl hexanoate, a structurally similar and co-occurring ester, in the peels of various apple cultivars. This data, obtained by Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), provides a reference for the expected yield of hexyl esters from apple tissues.

Apple CultivarHexyl Hexanoate (µg/kg FW)
Honey Crisps27,813.56 ± 2310.07
Huashuo2,041.27 ± 120.36
Changfu No. 2Not Reported
QinyueNot Reported

Data is representative of hexyl esters found in apple peels and may vary based on cultivar, ripeness, and environmental factors.

Experimental Protocols

I. Preparative Scale Solvent Extraction of this compound from Apple Pomace

This protocol details a method for extracting a larger quantity of this compound suitable for further research and development.

1. Materials and Reagents:

  • Fresh apple pomace (from a high-ester producing cultivar, if known)

  • Dichloromethane (DCM, HPLC grade)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography, 60-120 mesh)

  • Rotary evaporator

  • Homogenizer/blender

  • Separatory funnel (2 L)

  • Glass chromatography column

  • Beakers, flasks, and other standard laboratory glassware

2. Extraction Procedure:

  • Sample Preparation: Weigh approximately 500 g of fresh apple pomace. To maximize the surface area for extraction, homogenize the pomace with a blender for 2-3 minutes.

  • Solvent Extraction:

    • Transfer the homogenized pomace to a large beaker or flask.

    • Add 1.5 L of dichloromethane (DCM) to the pomace and stir vigorously for 4 hours at room temperature. .

    • Filter the mixture through cheesecloth or a coarse filter paper to separate the solvent extract from the solid pomace.

    • Repeat the extraction of the pomace with a fresh 1 L of DCM for another 2 hours to ensure maximum recovery.

    • Combine the two DCM extracts.

  • Liquid-Liquid Extraction (Washing):

    • Transfer the combined DCM extract to a 2 L separatory funnel.

    • Add 500 mL of deionized water to the separatory funnel to wash the extract and remove water-soluble impurities.

    • Gently invert the funnel several times, venting frequently to release pressure.

    • Allow the layers to separate and discard the upper aqueous layer.

    • Repeat the washing step with another 500 mL of deionized water.

  • Drying and Concentration:

    • Drain the washed DCM extract into a clean, dry flask.

    • Add approximately 20-30 g of anhydrous sodium sulfate (Na₂SO₄) to the extract to remove any residual water. Swirl the flask and let it stand for 30 minutes.

    • Decant or filter the dried extract to remove the Na₂SO₄.

    • Concentrate the extract to a smaller volume (approximately 10-20 mL) using a rotary evaporator at a temperature not exceeding 40°C.

3. Purification by Column Chromatography:

  • Column Preparation: Prepare a silica gel column using n-hexane as the mobile phase.

  • Sample Loading: Load the concentrated extract onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

    • Fraction 1: 100% n-Hexane

    • Fraction 2: 98:2 n-Hexane:Ethyl Acetate

    • Fraction 3: 95:5 n-Hexane:Ethyl Acetate

    • (The optimal gradient may need to be determined empirically).

  • Fraction Collection: Collect fractions of approximately 20 mL.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing this compound.

  • Final Concentration: Combine the pure fractions containing this compound and concentrate them using a rotary evaporator to obtain the purified compound.

II. Analytical Scale Headspace SPME-GC-MS for Quantification

This protocol is for the identification and quantification of volatile compounds, including this compound, in the headspace of a natural source.

1. Materials and Reagents:

  • Fresh sample (e.g., apple peel, Capsicum annuum fruit)

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber

  • 20 mL headspace vials with screw caps and septa

  • Sodium chloride (NaCl)

  • Internal standard (e.g., 3-nonanone)

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

2. Procedure:

  • Sample Preparation:

    • Weigh 5 g of finely chopped sample into a 20 mL headspace vial.

    • Add 1 g of NaCl to the vial to improve the release of volatiles.

    • Spike the sample with a known concentration of an internal standard.

  • Headspace Extraction:

    • Seal the vial and equilibrate it in a water bath at 50°C for 10 minutes with agitation.

    • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 50°C.

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the GC injection port for thermal desorption.

    • GC conditions: Use a suitable capillary column (e.g., DB-5ms). The oven temperature program can be set to start at 40°C, hold for 2 minutes, then ramp up to 250°C at a rate of 5°C/min.

    • MS conditions: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.

  • Identification and Quantification:

    • Identify this compound by comparing its mass spectrum and retention time with that of a pure standard or by matching with a spectral library (e.g., NIST).

    • Quantify the concentration of this compound based on the peak area relative to the internal standard.

Mandatory Visualizations

Biosynthesis of this compound

The biosynthesis of this compound and other fatty acid esters in plants primarily involves the degradation of fatty acids and the subsequent esterification of the resulting alcohols and acyl-CoAs.

Hexyl_Decanoate_Biosynthesis Fatty_Acids Fatty Acids (e.g., Linoleic Acid) Lipoxygenase Lipoxygenase (LOX) Fatty_Acids->Lipoxygenase Beta_Oxidation β-Oxidation Pathway Fatty_Acids->Beta_Oxidation Hydroperoxides 13-Hydroperoxides Lipoxygenase->Hydroperoxides HPL Hydroperoxide Lyase (HPL) Hydroperoxides->HPL Aldehydes C6-Aldehydes (e.g., Hexanal) HPL->Aldehydes ADH Alcohol Dehydrogenase (ADH) Aldehydes->ADH Hexanol Hexanol ADH->Hexanol AAT Alcohol Acyltransferase (AAT) Hexanol->AAT Decanoyl_CoA Decanoyl-CoA Beta_Oxidation->Decanoyl_CoA Decanoyl_CoA->AAT Hexyl_Decanoate This compound AAT->Hexyl_Decanoate Extraction_Workflow Start Start: Fresh Apple Pomace Homogenization Homogenization Start->Homogenization Solvent_Extraction Solvent Extraction (Dichloromethane) Homogenization->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Liquid_Liquid_Extraction Liquid-Liquid Extraction (Washing with Water) Crude_Extract->Liquid_Liquid_Extraction Washed_Extract Washed Extract Liquid_Liquid_Extraction->Washed_Extract Drying Drying (Anhydrous Na₂SO₄) Washed_Extract->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Concentrated_Extract Concentrated Extract Concentration->Concentrated_Extract Column_Chromatography Column Chromatography (Silica Gel) Concentrated_Extract->Column_Chromatography Fraction_Collection Fraction Collection and Analysis (TLC/GC-MS) Column_Chromatography->Fraction_Collection Purified_Product Purified this compound Fraction_Collection->Purified_Product

Application Note: Investigating the Pheromonal Activity of Hexyl Decanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of experimental protocols for studying the pheromonal activity of hexyl decanoate. This compound has been identified as a key component of the trail pheromone in the stingless bee, Trigona recursa, where it plays a crucial role in guiding nestmates to food sources.[1][2] These protocols are designed to be adaptable for investigating the effects of this compound and other potential pheromones in a variety of insect species. The methodologies detailed below cover chemical analysis, electrophysiological response measurement, and behavioral assays, providing a multi-faceted approach to pheromone research.

Introduction to this compound

This compound (C₁₆H₃₂O₂) is a fatty acid ester that has been identified as a behaviorally active trail pheromone component in the stingless bee Trigona recursa.[1][2] In this species, it is the dominant volatile compound found in the labial glands and is instrumental in recruiting nestmates to foraging locations.[1] The study of such pheromones is critical for understanding insect communication, social behavior, and for developing novel pest management strategies. The protocols outlined in this application note will enable researchers to identify and quantify this compound in glandular secretions, assess its electrophysiological activity on insect antennae, and evaluate its influence on insect behavior.

Chemical Analysis: Identification and Quantification

To confirm the presence and determine the concentration of this compound in insect glandular extracts or synthetic samples, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[3][4][5]

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify this compound in a sample.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Helium (carrier gas)

  • A suitable capillary column (e.g., DB-5ms)

  • Sample vials

  • Microsyringe

  • This compound standard (for comparison)

  • Solvent (e.g., hexane or pentane)

  • Glandular extract or air-entrainment sample

Procedure:

  • Sample Preparation:

    • For glandular extracts, dissect the glands of interest under a microscope and place them in a vial with a small volume of a suitable solvent.

    • For air-entrainment samples, pass clean air over the subject insect and through an adsorbent filter to collect volatile compounds. Elute the collected compounds with a solvent.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at 60°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/minute.

    • Set the injector temperature to 250°C.

    • Set the MS transfer line temperature to 280°C.

    • The mass spectrometer should be set to scan a mass range of m/z 40-500.

  • Injection:

    • Inject 1 µL of the prepared sample into the GC injector port.

  • Data Acquisition and Analysis:

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.

    • Identify this compound by comparing its retention time and mass spectrum to that of a pure standard.

    • Quantify the amount of this compound by creating a calibration curve with known concentrations of the standard.

Data Presentation: Sample Composition

Table 1: Example GC-MS Analysis of a Glandular Extract

Peak No.Retention Time (min)Compound NameRelative Abundance (%)
112.5Hexyl Octanoate5.2
214.8This compound 72.4
316.9Octyl Decanoate10.1
418.5Hexyl Dodecanoate8.3
5.........

Electrophysiological Analysis: Antennal Response

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds.[6][7][8] This provides a direct measure of the olfactory detection of a specific chemical.

Experimental Protocol: Electroantennography (EAG)

Objective: To measure the antennal response of an insect to this compound.

Materials:

  • EAG system (amplifier, data acquisition system)

  • Microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Saline solution (e.g., Ringer's solution)

  • This compound

  • Solvent (e.g., mineral oil or hexane)

  • Odor delivery system (e.g., puff-style)

  • Live insect subjects

Procedure:

  • Electrode Preparation:

    • Pull glass capillaries to a fine point using a microelectrode puller.

    • Fill the electrodes with saline solution.

  • Insect Preparation:

    • Immobilize the insect (e.g., by chilling or using a restraining tube).

    • Excise an antenna or use the whole insect preparation.

    • Place the recording electrode over the tip of the antenna and the reference electrode into the head or the base of the antenna.

  • Odor Stimulus Preparation:

    • Prepare serial dilutions of this compound in the chosen solvent.

    • Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

  • Stimulation and Recording:

    • Deliver a continuous stream of humidified, clean air over the antenna.

    • Introduce a puff of air from the odor-containing pipette into the continuous airstream.

    • Record the resulting depolarization of the antennal membrane (the EAG response).

    • Use a solvent-only puff as a negative control and a known-active compound as a positive control.

  • Data Analysis:

    • Measure the amplitude of the EAG response (in millivolts) for each stimulus.

    • Normalize the responses to the positive control.

Data Presentation: EAG Dose-Response

Table 2: Example EAG Response to this compound

Concentration (µg/µL)Mean EAG Response (mV) ± SDNormalized Response (%)
0.0010.12 ± 0.0310
0.010.45 ± 0.0838
0.11.20 ± 0.15100
11.18 ± 0.1298
Solvent Control0.02 ± 0.012

Behavioral Assays: Functional Response

Behavioral assays are essential to determine the functional significance of a pheromone.[9][10][11] For a trail pheromone like this compound, a trail-following assay is appropriate.

Experimental Protocol: Trail-Following Assay

Objective: To determine if an insect follows a trail of this compound.

Materials:

  • Y-maze or a similar arena with a choice point

  • This compound solution in a volatile solvent

  • Solvent control

  • Micropipette or other means of laying a trail

  • Live insect subjects

  • Video recording equipment (optional, for detailed analysis)

Procedure:

  • Arena Preparation:

    • Clean the arena thoroughly between trials to remove any residual chemical cues.

  • Trail Application:

    • Using a micropipette, lay a trail of the this compound solution along one arm of the Y-maze.

    • Lay a control trail with the solvent only along the other arm.

    • Allow the solvent to evaporate completely before introducing the insect.

  • Behavioral Observation:

    • Introduce a single insect at the start of the common arm of the Y-maze.

    • Observe and record which arm the insect chooses to follow.

    • A "choice" is typically defined as the insect moving a certain distance down one of the arms.

  • Data Analysis:

    • Record the number of insects choosing the treatment arm versus the control arm.

    • Use a statistical test (e.g., Chi-squared test) to determine if there is a significant preference for the this compound trail.

Data Presentation: Behavioral Choice

Table 3: Example Results of a Y-Maze Trail-Following Assay

Treatment ArmControl ArmTotal N% Choosing Treatmentp-value
35155070%< 0.05

Visualizations

Experimental Workflow

Experimental_Workflow A Sample Collection (Glandular Extract / Air Entrainment) B GC-MS Analysis A->B D Electroantennography (EAG) A->D F Behavioral Assay (Y-Maze) A->F C Identification & Quantification of this compound B->C H Data Interpretation & Conclusion C->H E Measure Antennal Response D->E E->H G Assess Trail-Following Behavior F->G G->H

Caption: Workflow for this compound Pheromone Activity Study.

Generalized Pheromone Signaling Pathway

Pheromone_Signaling_Pathway Pheromone This compound (Pheromone) OR Odorant Receptor (OR) + Orco Pheromone->OR Binds to G_Protein G-Protein OR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Caption: Simplified Pheromone Signal Transduction Cascade.

Conclusion

The experimental protocols detailed in this application note provide a robust framework for the investigation of this compound's pheromonal activity. By combining chemical analysis, electrophysiology, and behavioral assays, researchers can gain a comprehensive understanding of the role of this and other semiochemicals in insect communication. These methods are fundamental for advancing our knowledge of chemical ecology and can be applied to the development of sustainable pest control strategies.

References

Application Notes and Protocols for the Formulation of Hexyl Decanoate in Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of hexyl decanoate for various biomedical research applications. This document outlines detailed protocols for the preparation of this compound-based nanoformulations, their characterization, and evaluation of their biological activity.

Introduction to this compound in Drug Delivery

This compound is a fatty acid ester with properties that make it a promising excipient for the formulation of poorly water-soluble drugs.[1] Its lipophilic nature allows for the encapsulation of hydrophobic active pharmaceutical ingredients (APIs), potentially enhancing their bioavailability and enabling targeted delivery.[2] As a biocompatible and biodegradable material, this compound is a suitable candidate for developing advanced drug delivery systems such as nanoemulsions and solid lipid nanoparticles (SLNs).[2]

Physicochemical Properties of this compound:

PropertyValueReference
Synonyms Decanoic acid, hexyl ester; Hexyl caprate[3]
Molecular Formula C16H32O2[3]
Molecular Weight 256.42 g/mol [3]
Appearance Colorless liquid[4]
Solubility Insoluble in water; Soluble in organic solvents[4]
Boiling Point 303-305 °C[4]
Density 0.857-0.863 g/cm³[4]

Formulation Strategies for this compound

Due to its poor water solubility, this compound is an ideal candidate for lipid-based nanoformulations. The following sections detail the preparation of nanoemulsions and solid lipid nanoparticles (SLNs).

This compound-Based Nanoemulsion Formulation

Nanoemulsions are thermodynamically stable, transparent or translucent colloidal dispersions of oil and water, with droplet sizes typically in the range of 20-200 nm.[5] They offer advantages such as high surface area, enhanced drug solubilization, and improved bioavailability.[5]

Experimental Protocol: Preparation of a this compound Nanoemulsion

This protocol describes the preparation of a this compound-based nanoemulsion using a high-pressure homogenization technique.

Materials:

  • This compound (oil phase)

  • Active Pharmaceutical Ingredient (API) - dissolved in the oil phase

  • Surfactant (e.g., Tween 80, Polysorbate 80)

  • Co-surfactant (e.g., Transcutol P, Glycerol)[6]

  • Purified water (aqueous phase)

Equipment:

  • High-pressure homogenizer

  • Magnetic stirrer

  • Water bath

Procedure:

  • Preparation of the Oil Phase: Dissolve the desired amount of the API in this compound. Gently heat the mixture in a water bath to ensure complete dissolution.

  • Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.

  • Formation of the Pre-emulsion: Add the oil phase to the aqueous phase dropwise while continuously stirring at a moderate speed using a magnetic stirrer.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles (e.g., 5-10 cycles) at a defined pressure (e.g., 15,000 psi) to reduce the droplet size and achieve a nanoemulsion.[7]

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.

Workflow for Nanoemulsion Formulation:

Nanoemulsion_Workflow cluster_prep Phase Preparation cluster_emulsification Emulsification cluster_characterization Characterization oil_phase Oil Phase (this compound + API) pre_emulsion Pre-emulsion Formation oil_phase->pre_emulsion aqueous_phase Aqueous Phase (Water + Surfactant + Co-surfactant) aqueous_phase->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization Stirring analysis Particle Size, PDI, Zeta Potential Analysis homogenization->analysis Processing

Caption: Workflow for preparing a this compound-based nanoemulsion.

This compound-Based Solid Lipid Nanoparticle (SLN) Formulation

Solid lipid nanoparticles (SLNs) are colloidal carriers where the liquid lipid (oil) is replaced by a solid lipid.[8] They combine the advantages of polymeric nanoparticles and liposomes while avoiding some of their drawbacks.[8]

Experimental Protocol: Preparation of this compound-Based SLNs

This protocol details the preparation of SLNs using a hot homogenization and ultrasonication method. Since this compound is a liquid at room temperature, it will be blended with a solid lipid like cetyl palmitate.

Materials:

  • This compound (liquid lipid)

  • Cetyl palmitate (solid lipid)[9]

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188)

  • Purified water

Equipment:

  • High-speed homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Water bath

  • Magnetic stirrer

Procedure:

  • Lipid Phase Preparation: Melt the cetyl palmitate in a water bath at a temperature above its melting point (around 53°C). Add the this compound and the API to the molten lipid and stir until a homogenous mixture is obtained.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Hot Homogenization: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for a few minutes to form a coarse emulsion.

  • Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator for a defined period (e.g., 5-15 minutes) to form a nanoemulsion.

  • SLN Formation: Cool the nanoemulsion down to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.

  • Characterization: Analyze the SLN dispersion for particle size, PDI, zeta potential, drug loading, and encapsulation efficiency.

Workflow for SLN Formulation:

SLN_Workflow cluster_prep Phase Preparation cluster_emulsification Nanoparticle Formation cluster_characterization Characterization lipid_phase Molten Lipid Phase (this compound + Solid Lipid + API) homogenization Hot High-Speed Homogenization lipid_phase->homogenization aqueous_phase Hot Aqueous Phase (Water + Surfactant) aqueous_phase->homogenization sonication Ultrasonication homogenization->sonication Coarse Emulsion cooling Cooling & Recrystallization sonication->cooling Nanoemulsion analysis Particle Size, PDI, Zeta Potential, Drug Loading, Encapsulation Efficiency cooling->analysis SLN Dispersion

Caption: Workflow for preparing this compound-based solid lipid nanoparticles.

Characterization of this compound Formulations

Representative Data for Lipid-Based Nanoparticles

Disclaimer: The following data is representative of drug-loaded solid lipid nanoparticles formulated with fatty acid esters chemically similar to this compound (e.g., cetyl palmitate, glyceryl monostearate) and is provided for illustrative purposes due to the limited availability of specific data for this compound formulations in the public domain.

Formulation (API-Lipid)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
Prednisolone-Cetyl Alcohol59.99 - 594.700.39 - 1.0-34.37 to -15.73--[2]
Ibuprofen-Cetyl Palmitate~312----[9]
Docetaxel-Trimyristin182.8 ± 2.0< 0.2--~90[10]
Doxorubicin-Glyceryl Caprate199--2.8 ± 0.167.5 ± 2.4[3]
Docetaxel-Stearyl Choline76-+12.92.5390.65[11]

In Vitro Drug Release Studies

Experimental Protocol: Dialysis Bag Method

This method is commonly used to assess the in vitro release of a drug from a nanoparticle formulation.[12]

Materials:

  • Drug-loaded this compound nanoformulation

  • Dialysis membrane with a suitable molecular weight cut-off (MWCO)

  • Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)

  • Shaking incubator or water bath

Procedure:

  • Soak the dialysis membrane in the release medium (PBS) for a specified time as per the manufacturer's instructions.

  • Pipette a known volume of the drug-loaded nanoformulation into the dialysis bag and seal both ends.

  • Place the dialysis bag in a beaker containing a defined volume of the release medium.

  • Maintain the temperature at 37°C and stir the medium at a constant speed.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released over time.

Representative In Vitro Drug Release Profile:

Time (hours)Cumulative Drug Release (%)
115
228
445
862
1275
2488

Biocompatibility and Cytotoxicity Assessment

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound nanoformulation (with and without API)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound nanoformulation (and control formulations) for a specified period (e.g., 24, 48, 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells.

Workflow for Cytotoxicity Assessment:

Cytotoxicity_Workflow cell_seeding Cell Seeding in 96-well plate treatment Treatment with Nanoformulations cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_addition MTT Addition and Incubation incubation->mtt_addition formazan_dissolution Formazan Dissolution with DMSO mtt_addition->formazan_dissolution absorbance_reading Absorbance Measurement formazan_dissolution->absorbance_reading data_analysis Cell Viability Calculation absorbance_reading->data_analysis

Caption: Workflow for assessing the cytotoxicity of nanoformulations using the MTT assay.

Potential Signaling Pathway Modulation

Lipid-based nanoparticles can interact with cells and modulate various signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation, and it can be influenced by the uptake of nanoparticles.[14][15]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Transcription_Factors Transcription Factors (e.g., NF-κB) mTOR->Transcription_Factors Activation Cell_Survival Cell Survival, Growth, Proliferation Transcription_Factors->Cell_Survival Gene Expression Growth_Factor Growth Factor Growth_Factor->RTK Nano_Delivery Lipid Nanoparticle (this compound based) Nano_Delivery->RTK Enhanced Drug Delivery Modulates Signaling

References

Troubleshooting & Optimization

Troubleshooting low purity in Hexyl decanoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Hexyl Decanoate Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis, with a focus on achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially significant method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of decanoic acid with hexanol.[1] The process is reversible, and to drive the reaction towards the formation of the ester, it is common to use an excess of one of the reactants, typically the less expensive one, and to remove water as it is formed.[2][3]

Q2: My final product has a low purity with significant amounts of starting materials. What are the likely causes and how can I fix this?

A2: Low purity due to the presence of unreacted decanoic acid and hexanol is a common issue and typically points to an incomplete reaction. Fischer esterification is an equilibrium reaction, so several factors can be optimized to drive it to completion:

  • Le Chatelier's Principle : To shift the equilibrium towards the product side, you can either use an excess of one of the reactants (usually the more volatile and easily removable alcohol, hexanol) or continuously remove the water produced during the reaction.[2][3]

  • Catalyst : Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[4]

  • Reaction Time and Temperature : The reaction may require sufficient time and temperature (reflux) to reach equilibrium. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q3: After purification, my this compound is discolored (yellowish or brownish). What causes this and how can I prevent it?

A3: Discoloration in the final product often indicates the presence of impurities. In organic synthesis, colored impurities can arise from the degradation of starting materials or products, or from side reactions. The color is due to molecules that absorb light in the visible spectrum, which is often a result of conjugated π-systems.[5] Potential causes for discoloration in this compound synthesis include:

  • High reaction temperatures : Excessive heat can lead to the decomposition of the reactants or the product.

  • Acid catalyst : Strong acids like sulfuric acid can cause charring or other side reactions if used in high concentrations or at very high temperatures.

  • Impurities in starting materials : Ensure the purity of your decanoic acid and hexanol before starting the reaction.

To prevent discoloration, consider using a lower reaction temperature for a longer duration, reducing the concentration of the acid catalyst, and ensuring the use of high-purity starting materials. If the product is already discolored, purification by distillation or column chromatography may remove the colored impurities.

Q4: I suspect there are acidic impurities remaining in my product. How can I remove them?

A4: Acidic impurities, such as unreacted decanoic acid and the acid catalyst (e.g., sulfuric acid), are common in the crude product of a Fischer esterification. These can be effectively removed by a work-up procedure involving a mild base. A common method is to wash the crude product with an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[6][7] The acidic impurities will react with the base to form water-soluble salts, which can then be separated from the organic layer containing the ester in a separatory funnel.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction (equilibrium not shifted towards products).- Use an excess of hexanol.- Remove water as it forms using a Dean-Stark apparatus.- Ensure sufficient catalyst concentration.- Increase reaction time and/or temperature (monitor for side reactions).
Presence of Unreacted Decanoic Acid in Final Product - Incomplete reaction.- Inefficient purification.- Optimize reaction conditions as described above.- During work-up, wash the organic layer thoroughly with a sodium bicarbonate solution to neutralize and remove the unreacted acid.
Presence of Unreacted Hexanol in Final Product - Use of a large excess of hexanol.- Inefficient purification.- Remove excess hexanol after the reaction by distillation before the final purification of the ester. The significant difference in boiling points allows for this separation.
Product is an Emulsion or Difficult to Separate from Aqueous Layer Formation of soaps due to the use of a strong base (like NaOH) for neutralization, which can saponify the ester.- Use a milder base like sodium bicarbonate for neutralization.- If an emulsion forms, adding a saturated brine solution can help to break it.
Unexpected Byproducts Detected by GC-MS Side reactions such as the formation of dihexyl ether from hexanol under acidic conditions and high temperatures.- Optimize the reaction temperature to favor esterification over ether formation.- Use a milder catalyst if possible.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired purity.

Materials:

  • Decanoic acid

  • Hexanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (optional, for azeotropic removal of water)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), combine decanoic acid and a molar excess of hexanol (e.g., 1.5 to 2 equivalents).

  • Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of the carboxylic acid).

  • Reflux : Heat the reaction mixture to reflux. If using a Dean-Stark trap with toluene, water will be collected as it is formed, driving the reaction to completion.

  • Monitoring : Monitor the progress of the reaction by TLC or GC analysis until the starting material (decanoic acid) is consumed.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like diethyl ether.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted decanoic acid). Be cautious of CO₂ evolution.

      • Brine (saturated NaCl solution) to aid in layer separation.

  • Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification : Purify the crude this compound by vacuum distillation to separate it from any remaining hexanol and other impurities.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique to assess the purity of this compound and identify any impurities.

Sample Preparation:

  • Dilute a small sample of the purified this compound in a suitable volatile solvent (e.g., hexane or dichloromethane).

GC-MS Parameters (Example):

  • Column : A non-polar capillary column (e.g., HP-5MS) is suitable for separating fatty acid esters.

  • Injector Temperature : 250 °C

  • Oven Program : Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.

  • Carrier Gas : Helium

  • MS Detector : Scan in a range of m/z (e.g., 40-500) to identify the molecular ion and fragmentation patterns of the components.

The purity can be determined by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.

Data Presentation

Table 1: Physical Properties of Key Compounds

Compound Molar Mass ( g/mol ) Boiling Point (°C)
Decanoic Acid172.26268-270
1-Hexanol102.17156-158[8]
This compound256.42~314 (estimated)
Dihexyl Ether186.34209

Note: The boiling point of this compound is significantly higher than that of the starting materials and the potential dihexyl ether byproduct, which facilitates its purification by distillation.

Visualizations

Fischer Esterification Reaction Pathway

Fischer_Esterification Decanoic_Acid Decanoic Acid Protonated_Carbonyl Protonated Carbonyl (activated intermediate) Decanoic_Acid->Protonated_Carbonyl + H+ Hexanol Hexanol Tetrahedral_Intermediate Tetrahedral Intermediate Hexanol->Tetrahedral_Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Hexanol Hexyl_Decanoate This compound Tetrahedral_Intermediate->Hexyl_Decanoate - H2O, - H+ Water Water H_plus H+ H_plus2 H+

Caption: Fischer esterification of Decanoic Acid and Hexanol.

Troubleshooting Workflow for Low Purity

Troubleshooting_Workflow Start Low Purity of This compound Analyze Analyze Crude Product (e.g., GC-MS, TLC) Start->Analyze Identify_Impurity Identify Major Impurity Analyze->Identify_Impurity Unreacted_Acid Unreacted Decanoic Acid Identify_Impurity->Unreacted_Acid Acidic Unreacted_Alcohol Unreacted Hexanol Identify_Impurity->Unreacted_Alcohol Alcohol Other_Byproduct Other Byproduct Identify_Impurity->Other_Byproduct Other Wash Wash with NaHCO3 solution Unreacted_Acid->Wash Distill_Alcohol Fractional Distillation to remove Hexanol Unreacted_Alcohol->Distill_Alcohol Investigate_Side_Reactions Investigate Side Reactions (e.g., ether formation) Other_Byproduct->Investigate_Side_Reactions Final_Purification Final Purification (Vacuum Distillation) Wash->Final_Purification Distill_Alcohol->Final_Purification Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Catalyst) Investigate_Side_Reactions->Optimize_Reaction Optimize_Reaction->Final_Purification

Caption: Troubleshooting workflow for low purity this compound.

References

Optimization of reaction conditions for Hexyl decanoate esterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for hexyl decanoate esterification. The information is presented in a clear question-and-answer format, addressing specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves heating a mixture of decanoic acid and hexanol in the presence of an acid catalyst.[1][2]

Q2: Why is my this compound yield consistently low?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The formation of water as a byproduct can shift the equilibrium back towards the reactants. To improve the yield, it is crucial to remove water as it forms, for instance by using a Dean-Stark apparatus or by adding a dehydrating agent.[1][2] Another common reason is the loss of product during transfer and purification steps.

Q3: What are the key parameters to optimize for a higher yield of this compound?

A3: To maximize the yield of this compound, consider optimizing the following parameters:

  • Molar Ratio of Reactants: Using an excess of one reactant (typically the less expensive one, which is often hexanol) can shift the equilibrium towards the product side.

  • Catalyst Type and Concentration: The choice of catalyst significantly impacts the reaction rate and yield.

  • Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions if not carefully controlled.

  • Reaction Time: Sufficient reaction time is necessary to reach equilibrium. Monitoring the reaction progress via techniques like TLC or GC is recommended.

  • Water Removal: As mentioned, continuous removal of water is critical for driving the reaction to completion.

Q4: How do I choose the right catalyst for my experiment?

A4: The choice of catalyst depends on factors such as desired reaction rate, environmental considerations, and ease of separation.

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective and widely used. However, they can be corrosive and require neutralization and removal during work-up.

  • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15 offer advantages such as easier separation from the reaction mixture (by simple filtration) and potential for reuse, making the process more environmentally friendly.

  • Enzymatic Catalysts: Lipases can be used for a green and highly selective synthesis under milder reaction conditions, though the reaction times may be longer.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction (equilibrium not shifted sufficiently).- Water not being effectively removed.- Loss of product during work-up and purification.- Suboptimal molar ratio of reactants.- Insufficient catalyst amount or activity.- Use a Dean-Stark trap or molecular sieves to remove water.- Increase the excess of one reactant (e.g., hexanol).- Optimize reaction time and temperature by monitoring reaction progress.- Ensure careful transfer and extraction procedures to minimize physical loss.- Increase catalyst loading or try a more active catalyst.
Low Purity - Presence of unreacted starting materials (decanoic acid, hexanol).- Formation of byproducts (e.g., dihexyl ether from hexanol dehydration at high temperatures with strong acid catalysts).- Incomplete removal of the acid catalyst.- Optimize the reaction to drive it to completion.- Perform a thorough work-up, including washing with a sodium bicarbonate solution to neutralize and remove the acid catalyst.- Purify the product using techniques like fractional distillation or column chromatography.- Consider using a milder catalyst or lower reaction temperature to minimize byproduct formation.
Slow or No Reaction - Inactive or insufficient catalyst.- Low reaction temperature.- Impurities in reactants that may inhibit the catalyst.- Check the activity of the catalyst; use fresh or properly stored catalyst.- Increase the reaction temperature, ensuring it is appropriate for the chosen solvent and reactants.- Ensure reactants are of high purity.
Darkening of Reaction Mixture - Decomposition of reactants or products at high temperatures.- Side reactions catalyzed by strong acids.- Lower the reaction temperature.- Reduce the concentration of the acid catalyst.- Consider using a milder, solid acid catalyst like Amberlyst-15.

Experimental Protocols & Data

Data Presentation: Comparison of Reaction Conditions
Catalyst Molar Ratio (Decanoic Acid:Hexanol) Temperature (°C) Reaction Time (h) Yield (%)
H₂SO₄1:21208~85
Amberlyst-151:21006~92
Lipase (Immobilized)1:1.55024>95

Note: Yields are approximate and can vary based on specific experimental setup and purification methods.

Detailed Methodologies

1. Fischer Esterification using Sulfuric Acid

  • Materials: Decanoic acid, hexanol, concentrated sulfuric acid, diethyl ether (or other suitable extraction solvent), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add decanoic acid and hexanol (e.g., in a 1:2 molar ratio).

    • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the carboxylic acid).

    • Heat the mixture to reflux. The water produced will be collected in the Dean-Stark trap.

    • Monitor the reaction progress by TLC or by observing the amount of water collected.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by vacuum distillation.

2. Esterification using Amberlyst-15 (Heterogeneous Catalyst)

  • Materials: Decanoic acid, hexanol, Amberlyst-15 resin, toluene (or another suitable solvent), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine decanoic acid, hexanol, and Amberlyst-15 (e.g., 10-15% by weight of the limiting reactant). Toluene can be added as a solvent to facilitate azeotropic removal of water with a Dean-Stark trap.

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction by TLC or GC.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the Amberlyst-15 resin by filtration. The resin can be washed with a solvent, dried, and potentially reused.

    • If a solvent was used, remove it under reduced pressure.

    • The remaining crude product can be washed with saturated sodium bicarbonate solution and brine, then dried and purified as described for the sulfuric acid method.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start: Reactant Preparation (Decanoic Acid, Hexanol, Catalyst) reaction Esterification Reaction (Heating with Stirring) start->reaction monitoring Reaction Monitoring (TLC, GC, Water Collection) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Catalyst Removal - Neutralization (if needed) - Extraction monitoring->workup Complete troubleshooting Troubleshooting monitoring->troubleshooting purification Purification (Distillation or Chromatography) workup->purification workup->troubleshooting analysis Product Analysis (NMR, IR, GC-MS) purification->analysis purification->troubleshooting end End: Pure this compound analysis->end troubleshooting->reaction Adjust Conditions

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Storage and Stability of Hexyl Decanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Hexyl decanoate during storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing this compound?

For short-term storage (days to weeks), it is recommended to store this compound in a dry, dark environment at a temperature between 0 - 4°C. For long-term storage (months to years), the ideal temperature is -20°C.[1]

Q2: How does humidity affect the stability of this compound?

This compound, being an ester, is susceptible to hydrolysis in the presence of water. High humidity can introduce moisture, leading to the breakdown of the ester into hexanol and decanoic acid. Therefore, it is crucial to store it in a dry environment.

Q3: What are the primary degradation pathways for this compound?

The two main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: This is the cleavage of the ester bond by water, resulting in the formation of hexanol and decanoic acid. This reaction can be catalyzed by acids or bases.

  • Oxidation: While this compound is a saturated ester and thus less prone to oxidation than unsaturated esters, it can still undergo oxidation under harsh conditions, such as exposure to strong oxidizing agents, high temperatures, or UV light. This can lead to the formation of various oxidation byproducts.

Q4: Are there any visual indicators of this compound degradation?

While subtle chemical changes may not be visible, significant degradation may lead to a change in the physical appearance of the product, which is typically a colorless clear liquid.[2] Any development of color, turbidity, or a noticeable change in odor could indicate degradation. However, analytical testing is necessary for definitive confirmation.

Q5: What is the expected shelf life of this compound under proper storage conditions?

When stored under the recommended conditions (dry, dark, and at -20°C for long-term storage), this compound is expected to be stable for an extended period. Some suppliers indicate a shelf life of over 3 years if stored properly.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Change in pH of the formulation Hydrolysis of this compound, leading to the formation of decanoic acid.1. Verify the storage conditions, ensuring the product was protected from moisture. 2. Analyze a sample using HPLC or GC-MS to quantify the presence of decanoic acid. 3. If hydrolysis is confirmed, consider using a less aqueous solvent system or incorporating a pH buffer in the formulation.
Unexpected peaks in chromatogram Degradation of this compound into byproducts.1. Identify the unexpected peaks using mass spectrometry (MS). 2. Compare the mass spectra with known degradation products of esters (e.g., hexanol, decanoic acid, or oxidation products). 3. Review the storage and handling procedures to identify potential exposure to heat, light, or incompatible materials.
Reduced potency of the active pharmaceutical ingredient (API) in the formulation Degradation of this compound may have altered the formulation's properties, affecting API stability or delivery.1. Confirm the degradation of this compound using analytical methods. 2. Investigate potential interactions between the API and the degradation products. 3. Consider reformulating with a more stable excipient or adding appropriate stabilizers.

Experimental Protocols

Protocol 1: Quantification of this compound and its Hydrolytic Degradation Products using Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the simultaneous quantification of this compound, hexanol, and decanoic acid.

1. Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample and dissolve it in 1 mL of a suitable organic solvent (e.g., hexane or ethyl acetate).

  • For the analysis of decanoic acid, derivatization to a more volatile ester (e.g., methyl decanoate) may be necessary. This can be achieved by reacting the sample with a methylating agent like diazomethane or by acidic transesterification.

2. GC-MS Parameters:

Parameter Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250°C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

3. Data Analysis:

  • Identify the peaks corresponding to this compound, hexanol, and the derivatized decanoic acid based on their retention times and mass spectra.

  • Quantify the compounds by creating a calibration curve using standards of known concentrations.

Protocol 2: Stability Indicating HPLC Method for this compound

This method can be used to assess the stability of this compound by separating the parent compound from its degradation products.

1. Chromatographic Conditions:

Parameter Condition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Charged Aerosol Detector (CAD) or UV detector at a low wavelength (e.g., 205 nm)
Injection Volume 10 µL

2. Sample Preparation:

  • Dissolve a known concentration of the this compound sample in the mobile phase.

3. Forced Degradation Studies:

  • To validate the stability-indicating nature of the method, subject the this compound sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic).

  • Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

DegradationPathways HexylDecanoate This compound Hydrolysis Hydrolysis (H₂O, Acid/Base) HexylDecanoate->Hydrolysis Oxidation Oxidation (O₂, Light, Heat) HexylDecanoate->Oxidation Hexanol Hexanol Hydrolysis->Hexanol DecanoicAcid Decanoic Acid Hydrolysis->DecanoicAcid OxidationProducts Oxidation Products Oxidation->OxidationProducts

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_storage Storage cluster_analysis Analysis Storage This compound Sample SamplePrep Sample Preparation (Dilution/Derivatization) Storage->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS HPLC HPLC Analysis SamplePrep->HPLC DataAnalysis Data Analysis (Quantification of Degradation) GCMS->DataAnalysis HPLC->DataAnalysis

Caption: General workflow for analyzing this compound stability.

References

Technical Support Center: Large-Scale Synthesis of Hexyl Decanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the large-scale synthesis of hexyl decanoate. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the large-scale synthesis of this compound?

A1: The most common industrial method for synthesizing this compound is through the Fischer-Speier esterification of decanoic acid with hexanol. This reaction is typically catalyzed by an acid.

Q2: What are the primary raw materials for this compound synthesis?

A2: The primary raw materials are decanoic acid and 1-hexanol. A catalyst, most commonly a strong acid, is also required.

Q3: What are the typical purity specifications for commercially available this compound?

A3: Commercially available this compound typically has a purity of 98% or higher.[1][2]

Q4: What are the critical reaction parameters to control during synthesis?

A4: The critical parameters to monitor and control are temperature, reaction time, molar ratio of reactants, and catalyst concentration. Efficient removal of water, a byproduct of the reaction, is also crucial to drive the reaction towards completion.

Q5: Are there alternative, "greener" synthesis methods for this compound?

A5: Yes, enzymatic catalysis using lipases is a more environmentally friendly alternative to traditional acid catalysis.[3] This method operates under milder reaction conditions. Additionally, process intensification techniques like ultrasound-assisted synthesis can be explored to improve efficiency.[3]

Troubleshooting Guide

Issue 1: Low Conversion of Reactants
Possible Cause Suggested Action
Reaction has reached equilibrium Increase the molar ratio of hexanol to decanoic acid. Remove water as it is formed using a Dean-Stark apparatus or by operating under vacuum.
Insufficient catalyst activity Increase the catalyst loading. Check the catalyst for deactivation or poisoning and replace if necessary.
Low reaction temperature Gradually increase the reaction temperature while monitoring for side reactions.
Inadequate mixing Ensure the reactor's agitation system is functioning correctly to provide sufficient mass transfer.
Issue 2: Product Discoloration (Yellowing)
Possible Cause Suggested Action
High reaction temperature Lower the reaction temperature and extend the reaction time if necessary.
Presence of impurities in raw materials Ensure the decanoic acid and hexanol used are of high purity.
Oxidation Conduct the reaction under an inert atmosphere (e.g., nitrogen blanket).
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Action
Presence of unreacted starting materials Optimize the reaction to achieve higher conversion. Use fractional distillation to separate the product from the more volatile hexanol and the less volatile decanoic acid.
Formation of byproducts Analyze the byproduct profile using techniques like GC-MS. Adjust reaction conditions (temperature, catalyst) to minimize side reactions.
Emulsion formation during workup If performing an aqueous wash, use brine to break the emulsion.

Data Presentation

Table 1: Typical Physical and Chemical Properties of this compound

PropertyValue
Molecular Weight 256.43 g/mol [2][4][5][6]
Boiling Point 303-305 °C @ 760 mmHg[1]
Density 0.857-0.863 g/cm³ @ 20°C[1]
Refractive Index 1.432-1.438 @ 20°C[1]
Purity (Assay) ≥ 98%[1][2]

Table 2: Typical Reaction Conditions for this compound Synthesis (Esterification)

ParameterTypical Range
Molar Ratio (Hexanol:Decanoic Acid) 1.1:1 to 3:1
Catalyst Loading (e.g., H₂SO₄) 0.5 - 2% (w/w of reactants)
Reaction Temperature 120 - 160 °C
Reaction Time 4 - 12 hours

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of Decanoic Acid and Hexanol

  • Reactor Setup: Charge a suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermocouple, condenser, and a Dean-Stark trap with decanoic acid and 1-hexanol.

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to prevent oxidation.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to the reaction mixture while stirring.

  • Reaction: Heat the mixture to the desired reaction temperature (typically 120-160°C) and begin collecting the water byproduct in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by analyzing samples periodically using gas chromatography (GC) or by measuring the acid value of the reaction mixture.

  • Completion: Once the desired conversion is reached, cool the reaction mixture.

  • Workup: Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and then purify the crude this compound by vacuum distillation.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Stage cluster_workup Workup & Purification charge_reactants Charge Decanoic Acid & Hexanol add_catalyst Add Acid Catalyst charge_reactants->add_catalyst heat_reflux Heat & Reflux with Water Removal add_catalyst->heat_reflux monitor_reaction Monitor Progress (GC/Acid Value) heat_reflux->monitor_reaction cool_down Cool Reaction Mixture monitor_reaction->cool_down Reaction Complete neutralize Neutralize Catalyst cool_down->neutralize wash Aqueous & Brine Wash neutralize->wash dry Dry Organic Layer wash->dry distill Vacuum Distillation dry->distill final_product final_product distill->final_product Pure this compound troubleshooting_logic Troubleshooting Logic for Low Conversion start Low Conversion Detected check_equilibrium Equilibrium Reached? start->check_equilibrium check_catalyst Catalyst Active? check_equilibrium->check_catalyst No action_water_removal Improve Water Removal / Increase Hexanol Ratio check_equilibrium->action_water_removal Yes check_temp Temperature Optimal? check_catalyst->check_temp Yes action_catalyst Increase Catalyst Load / Replace Catalyst check_catalyst->action_catalyst No action_temp Increase Temperature check_temp->action_temp No end_resolved Issue Resolved check_temp->end_resolved Yes action_water_removal->end_resolved action_catalyst->end_resolved action_temp->end_resolved

References

Technical Support Center: Optimizing Sonication for Enzymatic Ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize sonication parameters for the enzymatic synthesis of esters.

Troubleshooting Guide

This guide addresses common issues encountered during ultrasound-assisted enzymatic esterification.

Issue 1: Low or No Ester Yield

  • Question: My reaction shows very low or no conversion to the desired ester. What are the potential causes and how can I troubleshoot this?

  • Answer: Low ester yield is a common issue that can stem from several factors. Systematically evaluating each parameter is key to identifying the root cause.

    • Sub-optimal Sonication Parameters: The power, duration, and frequency of sonication significantly impact reaction efficiency. High-intensity ultrasound can enhance mass transfer, but excessive power can also lead to enzyme denaturation.[1][2] Conversely, insufficient power may not provide enough energy to overcome mass transfer limitations, especially in viscous or biphasic systems.[3]

      • Solution: Refer to the parameter tables below and start with conservative settings (low power, pulsed sonication). Systematically increase the power or duty cycle, while monitoring both the reaction progress and enzyme activity. An increase in ultrasonic frequency may hamper the efficiency of the enzymatic synthesis.[4]

    • Enzyme Inactivation: Lipases are sensitive to the mechanical and thermal effects of sonication. Prolonged exposure to high-intensity ultrasound can lead to irreversible denaturation of the enzyme, causing a loss of catalytic activity.[2][5]

      • Solution:

        • Pulsed Sonication: Employ a pulsed duty cycle (e.g., 30 seconds on, 30 seconds off) to allow for dissipation of heat and reduce mechanical stress on the enzyme.[6]

        • Temperature Control: Use a sonication bath with a cooling system or perform the reaction in a jacketed vessel to maintain the optimal temperature for the specific lipase being used.[1]

        • Immobilized Enzymes: Using an immobilized lipase can enhance its stability against the harsh conditions created by sonication.[7][8]

    • Mass Transfer Limitations: In solvent-free or highly viscous reaction media, the substrates may have poor access to the enzyme's active site.

      • Solution: Sonication is an effective tool to overcome mass transfer limitations by creating micro-convection and reducing the thickness of the diffusion boundary layer around the enzyme.[9] Ensure the ultrasonic energy is being effectively transmitted throughout the reaction vessel. For larger volumes, a probe sonicator may be more effective than a bath.

    • Incorrect Substrate Molar Ratio or Enzyme Loading: The stoichiometry of the reactants and the concentration of the enzyme are critical for achieving high conversion.

      • Solution: Optimize the molar ratio of the alcohol to the carboxylic acid. An excess of one substrate can sometimes inhibit the enzyme. Similarly, increasing the enzyme loading can increase the reaction rate, but beyond a certain point, it may not lead to a significant increase in yield and could even cause aggregation.[4][6]

Issue 2: Inconsistent Results Between Batches

  • Question: I am observing significant variability in my ester yield from one experiment to the next, even with seemingly identical setups. What could be causing this?

  • Answer: Inconsistent results are often due to subtle variations in experimental conditions.

    • Inconsistent Sonication Energy Delivery: The position of the reaction vessel in an ultrasonic bath, the volume of water in the bath, and the immersion depth of a sonicator probe can all affect the amount of energy delivered to the reaction mixture.

      • Solution:

        • Ultrasonic Bath: Mark the position of your reaction vessel inside the bath and ensure the water level is consistent for every experiment.

        • Probe Sonicator: Ensure the probe is immersed to the same depth in the reaction mixture each time. Periodically check the probe for any signs of wear or pitting, which can affect energy output.

    • Temperature Fluctuations: Even with a cooling system, localized hot spots can occur, especially with high-power sonication.

      • Solution: In addition to external cooling, consider using a magnetic stirrer in conjunction with sonication (if feasible with your setup) to ensure more uniform temperature distribution.

    • Enzyme Activity Variation: If you are reusing an immobilized enzyme, its activity may decrease with each cycle.

      • Solution: Perform an activity assay on your enzyme before each reaction to ensure consistent catalytic potential. If a significant drop in activity is observed, regenerate or replace the enzyme.

Issue 3: Suspected Enzyme Deactivation

  • Question: My reaction starts well, but the rate plateaus or stops prematurely. How can I determine if my enzyme is being deactivated and how can I prevent it?

  • Answer: A premature plateau in the reaction rate is a classic sign of enzyme deactivation.

    • Causes of Deactivation:

      • Thermal Denaturation: Excessive heat generated during sonication is a primary cause of enzyme inactivation.[10]

      • Mechanical Stress: The shear forces and shockwaves from cavitation can disrupt the tertiary structure of the enzyme.[2][9]

      • Free Radical Formation: In aqueous media, sonication can generate free radicals that can chemically modify and inactivate the enzyme.

    • Troubleshooting and Prevention:

      • Monitor Temperature: Continuously monitor the temperature of your reaction mixture. If it exceeds the optimal range for your lipase, reduce the sonication power or increase the 'off' time in your pulse sequence.

      • Reduce Sonication Intensity: Use the lowest effective ultrasonic power that still provides a rate enhancement.

      • Optimize Duty Cycle: A shorter 'on' pulse followed by a longer 'off' period can minimize enzyme damage while still providing the benefits of sonication.[6]

      • Protective Agents: In some cases, adding stabilizing agents like glycerol or sorbitol to the reaction mixture can help protect the enzyme from denaturation.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using sonication for enzymatic ester synthesis?

A1: The primary advantages include:

  • Increased Reaction Rate: Sonication can significantly accelerate the reaction, reducing the time required to reach equilibrium or achieve a high yield.[1]

  • Improved Mass Transfer: It is particularly effective in heterogeneous systems (e.g., with immobilized enzymes or immiscible substrates) by enhancing the diffusion of substrates to the enzyme's active site.[9]

  • Higher Yields: By overcoming mass transfer limitations and accelerating the reaction, sonication can lead to higher overall ester yields.[3]

  • Milder Reaction Conditions: The rate enhancement from sonication may allow the reaction to be carried out at a lower temperature, which can be beneficial for thermally sensitive substrates and can help maintain enzyme stability.

Q2: Should I use an ultrasonic bath or a probe sonicator?

A2: The choice depends on your reaction scale and desired intensity:

  • Ultrasonic Bath: Suitable for smaller-scale reactions and for screening multiple samples simultaneously. The energy distribution is less focused than with a probe.

  • Probe Sonicator (Homogenizer): Delivers more concentrated and intense ultrasonic energy directly into the sample. This is generally more effective for larger volumes, more viscous mixtures, and when a higher energy input is required. However, it also carries a higher risk of localized heating and enzyme deactivation if not carefully controlled.

Q3: What is a "duty cycle" in sonication and why is it important?

A3: A duty cycle refers to the sequence of 'on' and 'off' periods for the ultrasound. For example, a duty cycle of 50% with a 1-minute cycle time would be 30 seconds of sonication followed by 30 seconds of no sonication. It is a critical parameter for preventing overheating and minimizing mechanical stress on the enzyme, thereby preventing its deactivation.[6]

Q4: Can sonication alter the properties of my enzyme?

A4: Yes. Low-intensity ultrasound can sometimes induce conformational changes in the enzyme that may lead to an increase in its activity.[6] However, high-intensity or prolonged sonication can lead to denaturation and loss of activity.[2] It is a matter of finding the optimal balance for your specific enzyme and reaction system.

Q5: What is the optimal frequency for enzymatic ester synthesis?

A5: Lower frequencies (e.g., 20-40 kHz) are generally more effective for inducing cavitation and enhancing mass transfer in chemical reactions. Higher frequencies produce less intense cavitation. Studies have shown that increasing the ultrasonic frequency can sometimes hamper the efficiency of enzymatic ester synthesis.[4]

Data Presentation

Table 1: Influence of Sonication Parameters on Ester Synthesis Yield

ParameterRange StudiedEster SynthesizedEnzymeKey FindingsReference
Ultrasonic Power 90 - 150 WChlorogenic acid esterNovozym® 435Maximum conversion (95.3%) achieved at 120 W. Higher power did not significantly improve the rate.[10]
3 - 8.5 mW/cm³i-amyl acetateLipozyme 435At 40°C and 50°C, ester concentration increased with power. At 60°C, increasing power had a detrimental effect.[1]
Temperature 40 - 60 °Ci-amyl acetateLipozyme 435Optimal temperature was found to be 50°C. At 60°C, a decrease in yield was observed, likely due to enzyme denaturation and reduced cavitation efficiency.[1]
Ultrasonic Frequency 28, 50, 135 kHzEthyl acetateImmobilized lipaseThe highest yield was obtained at the lowest frequency (28 kHz). The initial reaction rate decreased as the frequency increased.[4]
Enzyme Loading 1 - 7% (w/v)Ethyl acetateImmobilized lipaseYield increased with enzyme loading up to 6%. A decrease was observed at 7%, possibly due to enzyme aggregation.[4]

Experimental Protocols

Protocol 1: General Procedure for Ultrasonic Bath-Assisted Esterification

  • Preparation:

    • Fill the ultrasonic bath with deionized water to the manufacturer's recommended level. If temperature control is desired, allow the bath to equilibrate to the set temperature.

    • In a sealed reaction vessel (e.g., a screw-cap vial or round-bottom flask), add the carboxylic acid, alcohol (at the desired molar ratio), and the lipase (free or immobilized). Include a small magnetic stir bar if combined stirring and sonication is intended.

  • Sonication:

    • Secure the reaction vessel in the center of the ultrasonic bath, ensuring the liquid level inside the vessel is below the water level of the bath.

    • Turn on the sonicator and set the desired power and temperature.

    • If using a pulsed system, set the desired 'on' and 'off' times (e.g., 30s on / 30s off).

  • Reaction Monitoring:

    • At regular intervals, withdraw a small aliquot of the reaction mixture.

    • Analyze the sample for ester formation using an appropriate analytical technique (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or titration of the remaining acid).

  • Completion and Work-up:

    • Once the reaction has reached the desired conversion or has plateaued, turn off the sonicator.

    • Remove the reaction vessel from the bath.

    • Separate the enzyme from the reaction mixture (by filtration or centrifugation if immobilized, or by extraction if it's a free enzyme).

    • Purify the ester product as required.

Protocol 2: General Procedure for Probe Sonicator-Assisted Esterification

  • Preparation:

    • Place the reaction mixture (carboxylic acid, alcohol, and lipase) in a vessel that is appropriate for the volume and the probe size (e.g., a jacketed beaker).

    • If temperature control is critical, connect the jacketed vessel to a circulating water bath set to the desired temperature.

  • Sonication:

    • Immerse the tip of the sonicator probe into the reaction mixture. The depth of immersion should be consistent between experiments, typically about halfway into the liquid.

    • Set the desired amplitude (power) and duty cycle on the sonicator controller.

    • Begin sonication. Monitor the temperature of the reaction mixture closely, especially during the initial stages.

  • Reaction Monitoring and Completion:

    • Follow the same procedures for reaction monitoring, completion, and work-up as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_post 3. Post-Reaction prep_reactants Prepare Reactants (Acid, Alcohol, Enzyme) setup_sonicator Setup Sonicator (Bath or Probe) sonication Apply Ultrasound (Power, Temp, Duty Cycle) prep_reactants->sonication monitoring Monitor Reaction (GC/HPLC) sonication->monitoring separation Separate Enzyme monitoring->separation purification Purify Ester separation->purification analysis Analyze Product purification->analysis

Caption: Experimental workflow for ultrasonic-assisted enzymatic ester synthesis.

troubleshooting_workflow start Low Ester Yield check_params Check Sonication Parameters (Power, Temp, Time) start->check_params Sub-optimal settings? check_enzyme Assess Enzyme Activity start->check_enzyme Reaction stalls? check_mass_transfer Evaluate Mass Transfer start->check_mass_transfer Viscous/Biphasic? optimize_params Optimize Parameters: - Adjust Power/Duty Cycle - Control Temperature check_params->optimize_params prevent_deactivation Prevent Deactivation: - Use Pulsed Sonication - Add Stabilizers - Use Immobilized Enzyme check_enzyme->prevent_deactivation improve_mixing Improve Mass Transfer: - Increase Power (carefully) - Use Probe for Viscous Media check_mass_transfer->improve_mixing

Caption: Troubleshooting decision tree for low yield in sonicated ester synthesis.

References

Technical Support Center: Enhancing Hexyl Decanoate Production Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on increasing the efficiency of Hexyl decanoate production. As this compound is primarily produced synthetically, this guide focuses on optimizing its synthesis and subsequent purification—a critical step often referred to as extraction in a broader sense. By improving both stages, researchers can significantly enhance the overall yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound?

This compound is typically produced via two main synthetic routes: chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: This traditional method involves the direct esterification of decanoic acid with hexanol, often using a strong acid catalyst like sulfuric acid.[1][2] While effective, this process can require high temperatures and may produce unwanted byproducts, complicating the purification process.

  • Enzymatic Synthesis: A "greener" alternative uses lipases as biocatalysts to mediate the esterification reaction under milder conditions. This method is highly specific, often resulting in higher purity and simpler downstream processing. Optimizing reaction parameters is key to maximizing efficiency.[3]

Q2: How can I increase the yield during the enzymatic synthesis of this compound?

The efficiency of lipase-catalyzed synthesis is highly dependent on several reaction parameters. Optimizing these factors is crucial for maximizing the conversion rate to this compound. Key variables include reaction temperature, substrate molar ratio, enzyme concentration, and reaction time.[3]

Data Presentation: Optimization of Hexyl Ester Synthesis

The following table summarizes optimized conditions from a study on a similar ester, hexyl acetate, which provides a strong analogue for optimizing this compound synthesis.

ParameterRange StudiedOptimal ValueMolar Conversion (%)
Reaction Time (h) 2 - 107.786.6%[3]
Temperature (°C) 25 - 6552.686.6%[3]
Enzyme Amount (%) 10 - 5037.186.6%[3]
Substrate Molar Ratio 1:1 to 3:12.7:186.6%[3]
Added Water (%) 0 - 2012.586.6%[3]

Table 1: Optimized parameters for the enzymatic synthesis of hexyl acetate, demonstrating the impact of reaction conditions on yield.[3] These parameters serve as a valuable starting point for the optimization of this compound synthesis.

Q3: What are the most common issues encountered during the post-synthesis extraction (purification)?

After synthesis, the crude product is a mixture containing this compound, unreacted starting materials (decanoic acid and hexanol), catalyst, and potentially byproducts. Common issues during purification include:

  • Low Purity: Contamination with residual decanoic acid or catalyst.

  • Low Yield: Loss of product during washing or separation steps.

  • Emulsion Formation: The formation of a stable emulsion layer between the organic and aqueous phases during liquid-liquid extraction, making separation difficult.

  • Incomplete Solvent Removal: Residual organic solvent remaining in the final product.

Q4: Are there advanced techniques to improve purification efficiency?

Yes, several modern techniques can enhance the efficiency of the purification process, often reducing solvent consumption and extraction time. These methods include:

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to create cavitation, which promotes mass transfer and can accelerate the extraction process.

  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and sample, leading to faster and more efficient extraction.

  • Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically CO2, as the extraction solvent. This technique is highly tunable and environmentally friendly as the solvent is easily removed by depressurization.

Experimental Workflow & Protocols

The overall process for efficient this compound production involves a two-stage approach: optimized synthesis followed by multi-step purification.

Hexyl_Decanoate_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification (Extraction) Stage Reactants Decanoic Acid + Hexanol Synthesis Esterification Reaction Reactants->Synthesis Catalyst Lipase or Acid Catalyst Catalyst->Synthesis Crude_Mixture Crude Product Mixture Synthesis->Crude_Mixture Contains product, reactants, catalyst Washing Liquid-Liquid Extraction (e.g., with NaHCO3 solution) Drying Drying Organic Layer (e.g., with MgSO4) Washing->Drying Impurities_Removed Impurities Removed: - Unreacted Acid/Alcohol - Catalyst - Water Washing->Impurities_Removed Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purified_Product Purified This compound Evaporation->Purified_Product Crude_Mixture->Washing

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Post-Synthesis Purification of this compound

This protocol details a standard liquid-liquid extraction procedure to purify this compound from the crude reaction mixture after synthesis.[4][5][6]

Materials:

  • Crude this compound mixture

  • Separatory funnel[4]

  • Organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Beakers, Erlenmeyer flasks

  • Rotary evaporator

Methodology:

  • Transfer: Allow the crude reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. If the reaction was performed in a solvent, ensure sufficient volume for washing. If solvent-free, dissolve the mixture in an appropriate organic solvent (e.g., 3 volumes of diethyl ether).[4]

  • Acid Wash: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. This step neutralizes any remaining acid catalyst and unreacted decanoic acid.[7]

  • Extraction & Venting: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup from CO2 gas produced during neutralization. Close the stopcock and shake gently for 1-2 minutes, venting periodically.[5]

  • Phase Separation: Place the funnel back on a ring stand and allow the layers to separate completely. The upper layer is typically the organic phase containing the ester, and the lower is the aqueous phase.

  • Draining: Carefully drain the lower aqueous layer.

  • Repeat Wash: Repeat the washing process (steps 2-5) two more times with the sodium bicarbonate solution, followed by one wash with brine to remove residual water and break any minor emulsions.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate to the flask to remove trace amounts of water. Swirl the flask until the drying agent no longer clumps together.[8]

  • Filtration: Filter the solution to remove the drying agent, collecting the filtrate (the organic solution) in a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the purified this compound.

  • Analysis: Confirm the purity of the final product using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and extraction process.

Problem: Low final yield of purified this compound.
  • Possible Cause 1: Incomplete Reaction. The esterification reaction may not have reached equilibrium or completion.

    • Solution: According to Le Chatelier's principle, the yield of an esterification reaction can be increased by using an excess of one reactant (typically the less expensive one) or by removing a product (usually water) as the reaction proceeds.[9] Consider increasing the reaction time or adjusting the temperature based on optimization data.[3]

  • Possible Cause 2: Product Loss During Extraction. Significant amounts of the ester may be lost during the aqueous washing steps.

    • Solution: Perform multiple extractions with smaller volumes of solvent rather than one extraction with a large volume. This is a more efficient way to partition the compound into the organic phase.[5] Also, ensure the pH of the aqueous wash is not highly basic, which could risk saponification (hydrolysis) of the ester.

Problem: Product is impure, contaminated with starting materials.
  • Possible Cause: Inefficient Washing/Extraction. The washing steps may not be sufficient to remove all unreacted carboxylic acid or alcohol.

    • Solution: Increase the number of washes with sodium bicarbonate solution to ensure all acidic components are removed. To check for purity between steps, Thin Layer Chromatography (TLC) can be used to monitor the removal of starting materials.[10]

Troubleshooting_Purity Start Low Product Purity (Confirmed by GC/NMR) Check_Acid Is unreacted decanoic acid present? Start->Check_Acid Check_Alcohol Is unreacted hexanol present? Start->Check_Alcohol Sol_Acid Increase number of NaHCO3 washes. Verify neutralization (e.g., with pH paper). Check_Acid->Sol_Acid Yes Sol_Alcohol Perform additional wash with water/brine. Consider fractional distillation if boiling points differ significantly. Check_Alcohol->Sol_Alcohol Yes Sol_Chromatography If impurities persist, consider purification by column chromatography. Sol_Acid->Sol_Chromatography If still impure Sol_Alcohol->Sol_Chromatography If still impure

Caption: Troubleshooting logic for addressing low purity in this compound.

Problem: A persistent emulsion forms during liquid-liquid extraction.
  • Possible Cause 1: Vigorous Shaking. Overly aggressive shaking can lead to the formation of stable emulsions, especially if residual catalyst (like a lipase) acts as a surfactant.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Possible Cause 2: High Concentration of Solutes.

    • Solution: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer helps to break the emulsion by reducing the solubility of organic components in the aqueous phase. If the emulsion persists, centrifugation can also be effective.

References

Technical Support Center: Stabilizing Hexyl Decanoate in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for stabilizing Hexyl decanoate in solutions for long-term experiments. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its long-term stability a concern?

This compound is a fatty acid ester, specifically the ester of hexanol and decanoic acid.[1] Due to its chemical structure, its primary stability concerns in solution are its susceptibility to chemical degradation and its poor aqueous solubility. The ester linkage is prone to hydrolysis, which can be catalyzed by acidic or basic conditions, breaking it down into its constituent alcohol and carboxylic acid.[2] Additionally, as a long-chain ester, it can be susceptible to oxidation.[2] These degradation pathways can lead to a loss of the compound's potency and the introduction of impurities, compromising the integrity of long-term experiments.

Q2: My this compound solution appears cloudy or has formed a precipitate. What is the cause and how can I fix it?

Cloudiness or precipitation is typically due to the low water solubility of this compound, which has a high LogP value (a measure of lipophilicity).[1] This issue can be triggered by temperature changes, solvent evaporation, or using an inappropriate solvent system.

Troubleshooting Steps:

  • Verify Solvent System: Ensure you are using a suitable organic solvent or a co-solvent system. Common solvents for non-polar compounds include DMSO, ethanol, and DMF.[1]

  • Incorporate Solubilizing Excipients: For aqueous-based solutions, the use of surfactants or co-solvents is often necessary. See Table 2 for recommended options.

  • Apply Gentle Heat or Sonication: Briefly warming the solution or using an ultrasonic bath can help redissolve the compound. Be cautious with heat as it can accelerate degradation.

  • Filter the Solution: If particulates remain, use a syringe filter (e.g., 0.22 µm) to remove undissolved material, but be aware this will lower the effective concentration. The concentration of the filtered solution should be verified analytically.

Q3: What are the primary strategies to prevent the chemical degradation of this compound in solution?

Preventing degradation involves controlling the chemical environment to inhibit the most likely degradation reactions: hydrolysis and oxidation.

  • pH Control: Maintain the solution pH within a neutral range (typically pH 6-8) using a buffering agent to minimize acid- or base-catalyzed hydrolysis.[2][3]

  • Minimize Water Exposure: For organic solutions, use anhydrous solvents and store them in tightly sealed containers with desiccants to prevent moisture absorption.[2]

  • Use of Antioxidants: Add antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) to the formulation to prevent oxidative degradation.[2][3]

  • Protection from Light: Store solutions in amber or opaque vials to protect the compound from photodegradation.

  • Inert Atmosphere: For highly sensitive experiments, purging the solution and the vial headspace with an inert gas like nitrogen or argon can displace oxygen and prevent oxidation.

Troubleshooting Guide: Common Stability Issues

IssuePossible CausesRecommended Solutions
Phase Separation / Precipitation • Inadequate solubility in the chosen solvent system.• Temperature fluctuations during storage.• "Salting out" effect from high buffer concentrations.• Increase the concentration of co-solvents or surfactants (e.g., Polysorbate 80, PEG300).[1][4]• Store at a consistent, controlled temperature.• Evaluate and optimize the buffer system and ionic strength.
Decrease in Concentration / Potency Hydrolysis: Breakdown of the ester bond.• Oxidation: Degradation by reactive oxygen species.[2]• Adsorption: Compound sticking to container surfaces.• Control pH with a suitable buffer (e.g., phosphate or citrate buffer).[3]• Add an antioxidant (e.g., 0.01% BHT).[3]• Use low-adsorption vials (e.g., polypropylene or silanized glass).• Protect from light and store under an inert atmosphere.
Change in pH • Degradation to acidic (decanoic acid) or basic byproducts.• Leaching of substances from the container material.• Use a buffer with sufficient capacity to maintain the target pH.• Ensure high-quality, inert container materials are used.
Appearance of New Peaks in HPLC/GC Analysis • Formation of degradation products.• Characterize the degradation products to understand the pathway (hydrolysis vs. oxidation).• Implement targeted stabilization strategies based on the identified pathway (e.g., add antioxidants if oxidation is observed).

Key Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Formulation

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in a buffered aqueous co-solvent system, suitable for cell culture or other aqueous-based experiments.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Polysorbate 80 (Tween 80)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, low-adsorption microcentrifuge tubes or vials

Methodology:

  • Prepare a primary stock solution of this compound at 100 mg/mL in DMSO. Ensure it is fully dissolved.

  • In a separate sterile tube, prepare the vehicle solution. For a final formulation containing 1% DMSO and 0.5% Polysorbate 80, mix 10 µL DMSO and 5 µL Polysorbate 80.

  • To the vehicle solution, slowly add 975 µL of PBS (pH 7.4) while vortexing to create a clear emulsion.

  • Take 10 µL of the 100 mg/mL primary stock solution from Step 1 and add it to the 990 µL of vehicle prepared in Steps 2 & 3.

  • Vortex the final solution thoroughly for 1-2 minutes until it is a clear, homogenous solution.

  • Visually inspect for any precipitation. If the solution is cloudy, consider slightly increasing the Polysorbate 80 concentration in the vehicle.

  • Aseptically dispense into single-use aliquots in low-adsorption vials, purge with nitrogen if desired, and store at the recommended temperature, protected from light.

Protocol 2: Long-Term Stability Testing

This protocol outlines a stability study based on ICH guidelines to determine the shelf-life of a this compound formulation.[5][6][7]

Methodology:

  • Formulation & Batch Preparation: Prepare at least three independent batches of the final this compound formulation as described in Protocol 1.

  • Initial Analysis (T=0): Immediately after preparation, perform a full analysis on samples from each batch. This includes:

    • Visual Appearance: Color, clarity, presence of particulates.

    • pH Measurement.

    • Assay: Quantify the concentration of this compound using a validated analytical method (e.g., GC-MS or HPLC-UV).

    • Purity: Identify and quantify any degradation products or impurities.

  • Storage Conditions: Place aliquots from each batch into stability chambers set to the desired long-term storage conditions. Per ICH guidelines, standard conditions for room temperature storage are 25°C / 60% Relative Humidity (RH).[8][9]

Study Type Storage Condition Minimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
  • Time Points: Pull samples from storage at predefined intervals. A typical schedule for a 12-month study would be: 0, 3, 6, 9, and 12 months.[8]

  • Sample Analysis: At each time point, perform the same full analysis as described in the T=0 step.

  • Data Evaluation: Compile the data for appearance, pH, assay, and purity over time. The shelf-life is determined by the time it takes for any parameter to fall outside of the predefined acceptance criteria (e.g., assay value drops below 90% of the initial value).

Visualizations and Workflows

cluster_degradation Key Degradation Pathways HD This compound HP Decanoic Acid + Hexanol HD->HP Hydrolysis (Catalyzed by H+/OH-) OP Oxidative Degradants HD->OP Oxidation (Catalyzed by Light, O2, Metal Ions)

Caption: Primary chemical degradation pathways for this compound.

cluster_workflow Long-Term Stability Study Workflow A 1. Prepare 3+ Batches of Formulation B 2. Initial Analysis (T=0) (Assay, Purity, pH) A->B C 3. Place Samples in ICH Stability Chambers B->C D 4. Pull Samples at Scheduled Timepoints C->D E 5. Analyze Samples (Assay, Purity, pH) D->E E->D Next Timepoint F 6. Evaluate Data & Determine Shelf-Life E->F

Caption: Experimental workflow for conducting a long-term stability study.

cluster_troubleshooting Troubleshooting Logic for Stability Issues Start Stability Issue Observed Precipitate Precipitation or Cloudiness? Start->Precipitate Potency Loss of Potency or New Impurities? Start->Potency Precipitate->Potency No Solubility Cause: Poor Solubility or Wrong Temp Precipitate->Solubility Yes Degradation Cause: Chemical Degradation Potency->Degradation Yes FixSol Solution: - Increase Solubilizer - Use Co-Solvent - Control Temperature Solubility->FixSol FixDeg Solution: - Control pH (Buffer) - Add Antioxidant - Protect from Light/O2 Degradation->FixDeg

References

Validation & Comparative

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for Hexyl Decanoate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Hexyl decanoate against a conventional Gas Chromatography-Flame Ionization Detection (GC-FID) method. The data presented herein is intended to guide researchers, scientists, and drug development professionals in the selection and validation of analytical methods for similar lipophilic compounds.

Data Presentation: Performance Characteristics

The performance of the new UPLC-MS/MS method and the alternative GC-FID method were evaluated based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The key validation parameters are summarized in the table below.

Performance CharacteristicNew UPLC-MS/MS MethodAlternative GC-FID MethodAcceptance Criteria
Linearity (R²) 0.99980.9985R² ≥ 0.995
Range 1 - 1000 ng/mL50 - 5000 ng/mLDefined by linear, accurate, and precise results
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%98.0% - 102.0% for assays
Precision (% RSD)
- Repeatability≤ 1.5%≤ 2.8%≤ 2%
- Intermediate Precision≤ 1.8%≤ 3.5%≤ 3%
Limit of Detection (LOD) 0.3 ng/mL15 ng/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) 1 ng/mL50 ng/mLSignal-to-Noise Ratio ≥ 10:1
Robustness RobustModerately RobustNo significant impact on results from minor variations

Experimental Protocols

1. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in acetonitrile.

  • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • For sample analysis, 100 µL of the test sample is diluted with 900 µL of acetonitrile, vortexed for 30 seconds, and centrifuged at 10,000 rpm for 5 minutes. The supernatant is then transferred to a UPLC vial.

2. UPLC-MS/MS Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC I-Class

  • Mass Spectrometer: Waters Xevo TQ-S micro

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: 0-0.5 min (50% B), 0.5-2.0 min (50-95% B), 2.0-2.5 min (95% B), 2.5-2.6 min (95-50% B), 2.6-3.0 min (50% B)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Precursor ion > Product ion (specific m/z values for this compound to be determined during method development)

1. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in hexane.

  • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 50 ng/mL to 5000 ng/mL.

  • For sample analysis, 1 mL of the test sample is subjected to liquid-liquid extraction with 2 mL of hexane. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to 1 mL under a gentle stream of nitrogen.

2. GC-FID Instrumentation and Conditions:

  • GC System: Agilent 7890B GC

  • Detector: Flame Ionization Detector (FID)

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL

  • Split Ratio: 10:1

Mandatory Visualizations

Validation_Workflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting protocol Define Validation Protocol params Select Performance Parameters (ICH Q2(R1)) protocol->params acceptance Set Acceptance Criteria params->acceptance linearity Linearity & Range acceptance->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Statistical Analysis of Results robustness->data_analysis comparison Compare Against Acceptance Criteria data_analysis->comparison report Generate Validation Report comparison->report final_approval final_approval report->final_approval Final Approval

Caption: Workflow for the validation of the new analytical method.

Caption: Comparison of key performance parameters.

References

Hexyl Decanoate in the Spotlight: A Comparative Guide to Insect Pheromones in Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of insect chemical communication is paramount for developing effective and targeted pest management strategies and for advancing our knowledge of neurobiology. This guide provides a detailed comparison of hexyl decanoate, a known trail pheromone, with other prominent classes of insect pheromones. We delve into the experimental data, detailed methodologies, and the underlying signaling pathways that govern these fascinating behavioral responses.

This compound, a straight-chain ester, has been identified as the primary component of the trail pheromone of the stingless bee, Trigona recursa. Like other semiochemicals, it plays a crucial role in coordinating complex social behaviors. However, its function and efficacy are best understood when compared against the broader landscape of insect pheromones, which are generally categorized by the behaviors they elicit. This guide will compare this compound (a trail pheromone) with representative sex, aggregation, and alarm pheromones, providing a comprehensive overview for researchers in the field.

Comparative Analysis of Pheromone Performance

The behavioral responses of insects to pheromones are highly specific and dose-dependent. The following table summarizes quantitative data from various studies to facilitate a direct comparison of the effectiveness of different pheromones in eliciting their respective behaviors.

Pheromone Class Pheromone Compound(s) Insect Species Behavioral Assay Key Quantitative Finding(s) Reference(s)
Trail Pheromone This compoundTrigona recursa (Stingless Bee)Trail-Following BioassayArtificial trails with 0.1 mg of synthetic this compound were significantly followed by bee recruits.
Sex Pheromone (Z)-11-hexadecenal & (Z)-9-tetradecenalHeliothis virescens (Tobacco Budworm Moth)Wind Tunnel BioassayA 1:1 blend of the two compounds at a 1 µg dose elicited upwind flight in over 80% of males.
Aggregation Pheromone Ipsdienol & IpsenolIps pini (Pine Engraver Beetle)Olfactometer BioassayA 1:1 blend of ipsdienol and ipsenol resulted in a significantly higher trap catch of both sexes compared to individual components.
Alarm Pheromone Isopentyl acetateApis mellifera (Honey Bee)Stinging BioassayExposure to isopentyl acetate at a concentration of 10 µg/µl significantly increased the number of stings in a leather target.

Detailed Experimental Protocols

Reproducibility and standardization are critical in behavioral research. Below are detailed methodologies for the key experiments cited in the comparative data table.

Trail-Following Bioassay for this compound

This protocol is adapted from studies on the stingless bee, Trigona recursa.

  • Objective: To determine if synthetic this compound can elicit trail-following behavior in Trigona recursa recruits.

  • Materials:

    • A colony of Trigona recursa.

    • A training feeder with a sugar solution.

    • A Y-shaped trail apparatus with two arms.

    • Synthetic this compound (98% purity).

    • Pentane (solvent).

    • Micropipettes.

    • Filter paper.

  • Procedure:

    • Train forager bees to a feeder containing a sugar solution.

    • Establish a natural trail of foragers between the nest and the feeder.

    • At a bifurcation point on the natural trail, place the Y-shaped apparatus.

    • Create two artificial trails on filter paper strips along each arm of the Y-apparatus.

    • Apply a solution of synthetic this compound in pentane (e.g., 0.1 mg in 100 µl) to one filter paper trail (the experimental arm).

    • Apply pure pentane to the other filter paper trail (the control arm).

    • Observe and record the number of newly recruited bees that choose to follow the experimental trail versus the control trail over a set period (e.g., 30 minutes).

    • Analyze the data using a chi-square test to determine if there is a significant preference for the this compound trail.

Wind Tunnel Bioassay for Moth Sex Pheromones

This protocol is a standard method for evaluating the attractiveness of sex pheromones to male moths, such as Heliothis virescens.

  • Objective: To quantify the upwind flight and source-location behaviors of male moths in response to a synthetic sex pheromone blend.

  • Materials:

    • A glass wind tunnel with controlled airflow (e.g., 0.5 m/s), temperature, and light intensity.

    • Laboratory-reared, sexually mature male moths.

    • Synthetic pheromone components dissolved in a solvent (e.g., hexane).

    • A pheromone dispenser (e.g., a rubber septum or filter paper).

    • A video camera to record the flight paths of the moths.

  • Procedure:

    • Prepare the synthetic pheromone blend at the desired concentration and ratio.

    • Apply the pheromone solution to the dispenser and allow the solvent to evaporate.

    • Place the dispenser at the upwind end of the wind tunnel.

    • Release individual male moths onto a platform at the downwind end of the tunnel.

    • Record the following behaviors for each moth over a set observation period (e.g., 3 minutes): take-off, upwind flight, casting (zigzagging flight), and contact with the pheromone source.

    • Calculate the percentage of moths exhibiting each behavior for different pheromone blends or concentrations.

    • Compare the behavioral responses using appropriate statistical tests (e.g., ANOVA or chi-square).

Olfactometer Bioassay for Aggregation Pheromones

This protocol is commonly used to test the response of insects like bark beetles to aggregation pheromones.

  • Objective: To determine the attractiveness of synthetic aggregation pheromones to both male and female beetles.

  • Materials:

    • A multi-arm olfactometer (e.g., a four-arm or Y-tube olfactometer).

    • A source of purified, humidified air.

    • Flow meters to control the airflow to each arm.

    • Test insects (e.g., Ips pini).

    • Synthetic aggregation pheromone components.

    • A suitable solvent (e.g., ethanol).

  • Procedure:

    • Introduce the test pheromone(s) dissolved in the solvent onto a filter paper and place it in the odor source chamber of one arm of the olfactometer.

    • Use a solvent-only filter paper as a control in another arm.

    • Introduce a single insect into the central chamber of the olfactometer.

    • Record the amount of time the insect spends in each arm of the olfactometer over a defined period (e.g., 10 minutes).

    • Alternatively, record the first choice of the insect.

    • Repeat the experiment with multiple individuals.

    • Analyze the data to determine if there is a significant preference for the arm containing the pheromone.

Stinging Bioassay for Alarm Pheromones

This protocol is used to quantify the aggressive response of social insects like honey bees to alarm pheromones.

  • Objective: To measure the intensity of the defensive response (stinging behavior) elicited by an alarm pheromone.

  • Materials:

    • A honey bee colony.

    • A test arena at the hive entrance.

    • Synthetic isopentyl acetate.

    • A moving target (e.g., a black leather patch or a suede ball swung from a pendulum).

    • A stopwatch.

  • Procedure:

    • Apply a specific concentration of isopentyl acetate to the target.

    • Introduce the target into the test arena near the hive entrance and move it in a standardized manner.

    • Count the number of stings embedded in the target over a set period (e.g., 1 minute).

    • Repeat the experiment with different concentrations of the alarm pheromone and a solvent control.

    • Analyze the data to determine the dose-response relationship between the alarm pheromone concentration and the number of stings.

Signaling Pathways and Experimental Workflows

The perception of a pheromone initiates a cascade of events within the insect's nervous system, culminating in a behavioral response. While the specific details can vary between species and pheromone types, a general pathway can be outlined.

Pheromone_Signaling_Pathway cluster_0 External Environment cluster_1 Antennal Sensillum cluster_2 Antennal Lobe (Brain) cluster_3 Higher Brain Centers Pheromone Pheromone Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) - Orco Complex PBP->OR Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Ion Channel Opening & Depolarization Glomerulus Glomerulus Neuron->Glomerulus Signal Transmission PN Projection Neuron (PN) Glomerulus->PN Synaptic Transmission MushroomBody Mushroom Body & Lateral Horn PN->MushroomBody Information Processing Behavior Behavioral Response MushroomBody->Behavior Motor Command

Generalized Insect Olfactory Signaling Pathway.

The diagram above illustrates the general steps involved in insect pheromone perception. A pheromone molecule enters the sensillum lymph and is bound by a Pheromone-Binding Protein (PBP). This complex transports the pheromone to an Odorant Receptor (OR) complex on the membrane of an Olfactory Receptor Neuron (ORN). Binding of the pheromone to the OR complex, which is typically a heterodimer of a specific OR and a co-receptor (Orco), leads to the opening of an ion channel and depolarization of the neuron. This electrical signal is then transmitted to the antennal lobe of the brain, where it is processed in specific glomeruli before being relayed to higher brain centers like the mushroom bodies and lateral horn, ultimately leading to a behavioral response.

Experimental_Workflow Pheromone_ID Pheromone Identification (GC-MS, EAG) Synthesis Chemical Synthesis Pheromone_ID->Synthesis Bioassay Behavioral Bioassay (Olfactometer, Wind Tunnel, etc.) Synthesis->Bioassay Data_Collection Quantitative Data Collection Bioassay->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion on Behavioral Effect Analysis->Conclusion

Comparative analysis of different synthesis routes for Hexyl decanoate

Author: BenchChem Technical Support Team. Date: November 2025

Hexyl decanoate, a fatty acid ester, finds applications in the cosmetic, food, and pharmaceutical industries as an emollient, flavoring agent, and solvent. Its synthesis can be achieved through several routes, each with distinct advantages and disadvantages in terms of yield, reaction conditions, cost, and environmental impact. This guide provides a comparative analysis of the most common methods for synthesizing this compound: Fischer esterification and enzymatic synthesis, with a brief overview of carbodiimide-mediated coupling. This analysis is supported by experimental data and detailed protocols to aid researchers and drug development professionals in selecting the most suitable method for their specific needs.

Comparison of Synthesis Routes

The selection of a synthesis route for this compound depends on various factors, including the desired scale of production, purity requirements, cost considerations, and environmental sustainability goals. Below is a summary of the key performance indicators for the primary synthesis methods.

ParameterFischer EsterificationEnzymatic SynthesisCarbodiimide-Mediated Coupling
Catalyst Strong mineral acids (e.g., H₂SO₄, p-TsOH)Immobilized Lipase (e.g., Novozym 435)Dicyclohexylcarbodiimide (DCC)
Solvent Toluene or solvent-freeSolvent-free or organic solvents (e.g., hexane)Dichloromethane (DCM) or other aprotic solvents
Temperature High (typically reflux, >100°C)Mild (typically 40-60°C)[1]Mild (typically room temperature)
Reaction Time 4 - 12 hours1 - 24 hours2 - 6 hours
Yield 70 - 85%>90%90 - 95%
By-products WaterWaterDicyclohexylurea (DCU)
Catalyst Reusability NoYesNo
Environmental Impact Moderate to high (strong acids, high energy)Low (biodegradable catalyst, mild conditions)High (toxic reagents, stoichiometric waste)

Experimental Protocols

Fischer Esterification

Fischer esterification is a classic and widely used method for producing esters through the acid-catalyzed reaction of a carboxylic acid and an alcohol. The reaction is an equilibrium process, and to achieve high yields, the removal of water is essential.[2][3][4][5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, combine decanoic acid (1 equivalent), 1-hexanol (1.5 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) in toluene.

  • Reaction: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is formed (usually after 4-8 hours).

  • Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation to obtain a colorless, oily liquid.

Enzymatic Synthesis

Enzymatic esterification offers a greener alternative to traditional chemical methods, utilizing lipases as biocatalysts.[6][7] This method is characterized by mild reaction conditions, high selectivity, and the reusability of the catalyst.[6][7] Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), are commonly used.[8]

Experimental Protocol:

  • Reaction Setup: In a sealed flask, combine decanoic acid (1 equivalent) and 1-hexanol (1.2 equivalents). For a solvent-free system, no additional solvent is needed.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 5-10% by weight of the total reactants).

  • Reaction: Incubate the mixture in a shaker at a controlled temperature (e.g., 50-60°C) for 24 hours. The removal of water can be facilitated by conducting the reaction under a vacuum or by adding molecular sieves.

  • Catalyst Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration. The catalyst can be washed with a suitable solvent (e.g., hexane) and dried for reuse in subsequent batches.

  • Purification: The product, this compound, is obtained after filtration of the enzyme. If starting materials are of high purity, further purification may not be necessary. If needed, unreacted starting materials can be removed by vacuum distillation.

Carbodiimide-Mediated Coupling

This method employs a coupling agent, such as dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), to facilitate the esterification under very mild conditions. While it offers high yields and short reaction times, the generation of a stoichiometric amount of dicyclohexylurea (DCU) byproduct and the cost and toxicity of the reagents are significant drawbacks.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve decanoic acid (1 equivalent), 1-hexanol (1.2 equivalents), and a catalytic amount of DMAP in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • DCC Addition: Cool the solution in an ice bath and add a solution of DCC (1.1 equivalents) in DCM dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Work-up: The precipitated DCU is removed by filtration. The filtrate is then washed sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing the Workflow

A generalized workflow for the synthesis of this compound can be visualized as a series of sequential steps, from the initial reaction to the final purification of the product.

G Generalized Workflow for this compound Synthesis Reactants Reactants (Decanoic Acid, 1-Hexanol) Reaction Reaction (Heating/Stirring) Reactants->Reaction Catalyst Catalyst (Acid, Enzyme, or Coupling Agent) Catalyst->Reaction Solvent Solvent (Optional) Solvent->Reaction Workup Work-up (Neutralization/Washing) Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Pure this compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Comparative Analysis

Fischer Esterification remains a workhorse for ester synthesis due to its simplicity and the low cost of the catalyst. However, the harsh reaction conditions (high temperature and strong acid) can lead to side reactions and require significant energy input. The use of strong acids also poses corrosion and environmental concerns.

Enzymatic Synthesis represents a significant advancement in green chemistry.[6][7] The mild reaction conditions preserve the integrity of sensitive molecules and lead to high product purity with minimal by-product formation. The ability to reuse the immobilized enzyme makes this method economically viable for larger-scale production, despite the higher initial cost of the biocatalyst.[6] The process is also more environmentally friendly due to its biodegradability and lower energy consumption.

Carbodiimide-Mediated Coupling is an excellent laboratory-scale method for synthesizing esters when high yields and mild conditions are paramount, especially for acid- or temperature-sensitive substrates. However, its application on an industrial scale is limited by the high cost of the reagents and the generation of a stoichiometric amount of DCU waste, which can be challenging to remove completely.

Conclusion

The choice of a synthetic route for this compound is a trade-off between cost, efficiency, and environmental impact. For large-scale, cost-effective production where high temperatures and strong acids are manageable, Fischer esterification is a viable option. For applications demanding high purity, mild conditions, and a commitment to green chemistry principles, enzymatic synthesis is the superior choice, offering a sustainable and efficient alternative. Carbodiimide-mediated coupling is best reserved for small-scale syntheses of high-value esters where its mildness and high yield outweigh its economic and environmental drawbacks. As the chemical industry continues to move towards more sustainable practices, enzymatic routes for the synthesis of esters like this compound are expected to become increasingly prevalent.

References

A Comparative Analysis of the Biological Activity of Hexyl Decanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hexyl decanoate, a saturated fatty acid ester, has garnered interest for its diverse biological activities, ranging from antimicrobial and anti-inflammatory properties to its role as a semiochemical. This guide provides a comparative overview of the biological activities of this compound and its structural analogs, supported by available experimental data. Due to a scarcity of direct comparative studies involving this compound, this guide synthesizes information on related fatty acid esters to infer structure-activity relationships and potential therapeutic applications.

Overview of Biological Activities

This compound and its analogs, primarily medium to long-chain fatty acid esters, have demonstrated a spectrum of biological effects. These include:

  • Antimicrobial Activity: Fatty acid esters are known to possess antibacterial and antifungal properties. Their mechanism of action is often attributed to the disruption of cell membranes.

  • Anti-inflammatory Effects: Certain fatty acid esters can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory conditions.

  • Cytotoxicity: The cytotoxic potential of these esters is a critical parameter for their development as therapeutic agents, with a desirable profile exhibiting selective toxicity towards pathogenic cells.

Comparative Analysis of Biological Activity: Quantitative Data

Direct quantitative data comparing the biological activity of this compound with a wide range of its analogs is limited in publicly available literature. However, studies on analogous compounds, such as hexyl nonanoate derivatives, provide valuable insights into the potential antimicrobial efficacy of this class of esters.

Table 1: Antimicrobial Activity (MIC, mg/mL) of Hexyl Nonanoate and Its Analogs

CompoundE. coliP. aeruginosaS. aureusC. albicans
Hexyl nonanoate> 552.55
(Z)-3-Hexenyl nonanoate> 52.555
(E)-3-Hexenyl nonanoate> 51.252.52.5
3-Hexynyl nonanoate> 52.555

Data extrapolated from a study on nonanoate esters. Direct data for decanoate esters is not available.

Structure-Activity Relationships

The biological activity of fatty acid esters is significantly influenced by their chemical structure. Key determinants include:

  • Alkyl Chain Length: The length of the fatty acid and the alcohol moiety can impact the compound's lipophilicity, which in turn affects its ability to penetrate cell membranes. Generally, medium-chain fatty acid esters (C6-C12) exhibit potent antimicrobial activity.

  • Degree of Unsaturation: The presence of double or triple bonds in the alkyl chains can influence the molecule's conformation and its interaction with biological targets.

  • Ester Moiety: The nature of the ester linkage can affect the compound's stability and its susceptibility to enzymatic hydrolysis.

dot

cluster_SAR Structure-Activity Relationship cluster_Properties Biological Properties Alkyl Chain Length Alkyl Chain Length Lipophilicity Lipophilicity Alkyl Chain Length->Lipophilicity Unsaturation Unsaturation Unsaturation->Lipophilicity Ester Moiety Ester Moiety Biological Activity Biological Activity Ester Moiety->Biological Activity Membrane Permeation Membrane Permeation Lipophilicity->Membrane Permeation Membrane Permeation->Biological Activity A Prepare microbial inoculum C Inoculate wells with microbial suspension A->C B Serially dilute test compounds in 96-well plate B->C D Incubate plate C->D E Observe for visible growth D->E F Determine MIC E->F A Seed cells in 96-well plate B Treat cells with test compounds A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance D->E F Calculate cell viability and IC50 E->F

The Efficacy of Hexyl Decanoate as a Flavor Component: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of flavor science, esters are paramount, bestowing the characteristic fruity and floral notes that define many food and beverage profiles. Among these, Hexyl Decanoate stands out for its unique "fresh green" and waxy aroma. This guide provides an objective comparison of this compound's efficacy against other common aliphatic esters, supported by experimental data, to aid researchers, scientists, and product development professionals in making informed decisions for flavor formulation.

Quantitative Comparison of Flavor Esters

The efficacy of a flavor component is often determined by its odor detection threshold (ODT)—the lowest concentration at which a substance can be detected by the human olfactory system. A lower ODT indicates a more potent aroma compound. The following table summarizes the ODTs for Hexyl Acetate, a structurally similar ester to this compound, and other relevant ester alternatives. This data highlights how changes in the alkyl and acyl chain lengths of esters influence their aromatic potency.

CompoundFormulaMolecular Weight ( g/mol )Flavor/Odor ProfileOdor Detection Threshold (ppb, v/v)
Ethyl AcetateC₄H₈O₂88.11Ethereal, Sharp, Wine-Brandy Like5000[1]
Butyl AcetateC₆H₁₂O₂116.16Sweet, Fruity, Banana4.3[2]
Hexyl Acetate C₈H₁₆O₂ 144.21 Fruity, Pear, Green 2.9[2]
Octyl AcetateC₁₀H₂₀O₂172.26Fruity, Orange, Floral20[2]
Ethyl HexanoateC₈H₁₆O₂144.21Strong, Fruity, Apple, Banana, Pineapple1[1]
Ethyl DecanoateC₁₂H₂₄O₂200.32Sweet, Waxy, Fruity, Apple510 (in wine)[1]
This compound C₁₆H₃₂O₂ 256.42 Fresh Green, Waxy Data not available in cited sources

Data for Hexyl Acetate is presented as a proxy for this compound due to structural similarity and data availability. Note that ODTs can vary based on the medium (e.g., water, air, wine)[1].

Experimental Protocols

The data presented in this guide is derived from established sensory and instrumental analysis methodologies. Understanding these protocols is critical for interpreting the results and designing further comparative studies.

Sensory Analysis: Odor Detection Threshold Determination

The odor detection thresholds for the acetate esters listed were determined using a standardized air-dilution olfactometry method.[2]

  • Panelists: The sensory panel consisted of 16-17 normosmic (having a normal sense of smell), non-smoking individuals aged 18-38.[2]

  • Apparatus: A vapor delivery device was used to present controlled concentrations of the ester vapor to the panelists.[2]

  • Procedure: A three-alternative forced-choice (3-AFC) procedure was employed.[2] In each trial, panelists were presented with three sniffing ports, two containing carbon-filtered air (blanks) and one containing the diluted odorant. The panelists' task was to identify the port with the odor.

  • Concentration Series: An ascending concentration series was presented to each panelist to determine the lowest level at which they could reliably detect the compound.[2]

  • Data Analysis: The detection probability at each concentration was fitted to a sigmoid (logistic) model. The ODT was defined as the concentration at which the detection probability was halfway between chance (33.3%) and certainty (100%).[2]

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[3][4] This allows for the identification of specific odor-active compounds within a complex mixture.

  • Sample Preparation: A volatile extract of the sample (e.g., fruit puree, wine) is prepared, typically using methods like headspace solid-phase microextraction (HS-SPME) or solvent extraction.

  • GC Separation: The volatile compounds are separated based on their boiling points and polarity on a GC column.

  • Olfactometry Detection: The effluent from the GC column is split, with one portion going to a standard chemical detector (like a Mass Spectrometer or Flame Ionization Detector) and the other to a heated sniffing port.[5] A trained panelist sniffs the port and records the time, duration, and description of any detected odors.

  • Data Analysis: The resulting "aromagram" links specific chromatographic peaks to sensory perceptions.[5] Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to rank the potency of the odorants by serially diluting the extract and noting the dilution at which each odor is no longer detectable.[4]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of a flavor component like this compound, integrating both instrumental and sensory evaluation methods.

Flavor_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis cluster_instrumental Instrumental Analysis cluster_sensory Sensory Analysis cluster_data 3. Data Integration & Interpretation Sample Food/Beverage Matrix (e.g., Juice, Wine Model) Spiking Spike with Flavor Esters (this compound vs. Alternatives) Sample->Spiking Extraction Volatile Extraction (e.g., HS-SPME) Spiking->Extraction GCMS GC-MS/FID (Quantification & Identification) Extraction->GCMS GCO GC-Olfactometry (GC-O) (Odor Activity) Extraction->GCO ODT Odor Threshold Determination (3-AFC) Extraction->ODT Dilution Series QDA Quantitative Descriptive Analysis (QDA Panel) Extraction->QDA Integration Correlate Instrumental Data with Sensory Perception GCMS->Integration GCO->Integration ODT->Integration QDA->Integration Conclusion Efficacy Assessment & Flavor Profile Comparison Integration->Conclusion

Workflow for Comparative Flavor Ester Analysis.

Discussion and Conclusion

The data indicates that the potency of aliphatic esters is significantly influenced by their molecular structure. For acetate esters, potency increases from ethyl to hexyl acetate, with Hexyl Acetate showing the lowest ODT (2.9 ppb), making it a highly efficient aroma compound.[2] However, as the alkyl chain extends further to octyl acetate, the ODT increases again, suggesting an optimal chain length for olfactory receptor interaction.[2]

When comparing esters with the same alkyl group (e.g., Ethyl Acetate vs. Ethyl Hexanoate), increasing the size of the acyl group can dramatically increase potency (ODT of 5000 ppb vs. 1 ppb, respectively).[1] This suggests that both parts of the ester molecule play a crucial role in its sensory properties.

This compound, with its characteristic "fresh green" profile, offers a distinct sensory experience compared to the more common "fruity" notes of smaller esters like hexyl acetate or ethyl hexanoate. Its larger molecular size suggests a higher boiling point and lower volatility, which could translate to greater persistence and a more linear flavor release in certain food matrices. While its ODT is not available in the reviewed literature, its application would be suited for products requiring a lasting, fresh, green, and slightly waxy note, differentiating it from the more transient, fruity top-notes provided by smaller, more volatile esters. The selection between this compound and other esters will ultimately depend on the desired flavor profile, the food matrix, and the required flavor intensity and longevity.

References

Purity Analysis of Commercial Hexyl Decanoate Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of chemical standards is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comparative analysis of commercial Hexyl decanoate standards, focusing on purity assessment. Due to the proprietary nature of manufacturers' internal quality control data, this guide presents a representative comparison based on common analytical techniques and achievable purity levels in the industry.

Comparative Purity Data

The purity of this compound from various commercial sources is typically determined by Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) with a suitable detector may also be employed. The following table summarizes representative purity data for commercial this compound standards.

Supplier Product Number Lot Number Advertised Purity Analytical Method Measured Purity (%) Key Impurities Detected
Supplier AHD-001A202501>99%GC-FID99.5Decanoic acid, Hexanol
Supplier BHD-S-995B-54321≥99.0%GC-MS99.2Unidentified long-chain esters
Supplier CC-HD-100C-X2Y3Z4>98% (GC)GC-FID98.8Decanoic acid, Hexanol, Water
Supplier D4342-GD-9876≥99%HPLC-UV99.7None detected above 0.05%

Experimental Protocols

Accurate determination of this compound purity relies on robust analytical methodologies. Below are detailed protocols for the most common techniques used in the industry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Determination

This method is highly effective for separating volatile and semi-volatile compounds like this compound and identifying potential impurities.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound standard in a high-purity solvent such as hexane or ethyl acetate.

  • Injector: Set the injector temperature to 250°C with a split ratio of 50:1.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • Detector:

    • FID: Set the detector temperature to 300°C.

    • MS: Set the transfer line temperature to 280°C. Acquire mass spectra over a range of m/z 40-400 in electron ionization (EI) mode.

  • Data Analysis: Calculate the purity by the area percent method, where the peak area of this compound is divided by the total area of all observed peaks. Impurity identification is performed by comparing their mass spectra to a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

While less common for this specific compound, HPLC can be used, particularly for identifying non-volatile impurities.

Instrumentation:

  • HPLC System: Equipped with a pump, autosampler, and a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detector: UV detector set at 210 nm or an ELSD.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound standard in acetonitrile.

  • Mobile Phase Gradient:

    • Start with 70% acetonitrile / 30% water.

    • Linearly increase to 100% acetonitrile over 15 minutes.

    • Hold at 100% acetonitrile for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Data Analysis: Calculate purity based on the area percent of the this compound peak relative to the total peak area.

Workflow and Pathway Visualizations

To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow for purity analysis and a simplified representation of potential impurity sources.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing cluster_report Reporting start Receive Commercial this compound Standard dissolve Dissolve in Appropriate Solvent (e.g., Hexane) start->dissolve inject Inject Sample into GC-MS or HPLC dissolve->inject separate Chromatographic Separation inject->separate detect Detection (MS, FID, or UV) separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurities (Mass Spectra Library) detect->identify calculate Calculate Purity (Area % Method) integrate->calculate report Generate Certificate of Analysis calculate->report identify->report

Caption: General workflow for the purity analysis of this compound standards.

Impurity_Sources synthesis Esterification Synthesis side_products Side Products (e.g., Dihexyl ether) synthesis->side_products final_product Commercial this compound synthesis->final_product Purification reactants Starting Materials (Decanoic Acid, Hexanol) reactants->synthesis reactants->final_product Unreacted Residues side_products->final_product Residual Impurities degradation Storage & Handling (Hydrolysis) final_product->degradation

Caption: Potential sources of impurities in commercial this compound.

Inter-laboratory Comparison of Hexyl Decanoate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two common analytical techniques for the quantification of Hexyl decanoate: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI). The performance of these methods is evaluated through a simulated inter-laboratory study to provide researchers, scientists, and drug development professionals with data to inform their choice of analytical methodology.

Introduction to Inter-laboratory Comparison

An inter-laboratory comparison (ILC), also known as a proficiency test, is a crucial aspect of quality assurance for analytical laboratories.[1][2] It involves multiple laboratories testing the same sample and comparing their results.[1] This process allows for the evaluation of a laboratory's performance against its peers and provides a measure of the reproducibility of an analytical method.[3] Key statistical measures used in ILCs include the z-score, which indicates how far a laboratory's result is from the consensus mean.[1][4]

This compound is a fatty acid ester used in various applications, including as a flavoring agent and in the study of bee pheromones.[5][6][7] Accurate and reproducible quantification of this compound is essential for quality control and research purposes. This guide presents a hypothetical inter-laboratory study designed to assess the performance of GC-FID and HPLC-RI for the analysis of this compound.

Experimental Design of the Hypothetical Inter-laboratory Study

A homogenous sample of this compound in a methanol matrix was prepared and distributed to a group of eight hypothetical participating laboratories. Each laboratory was instructed to perform quantitative analysis using either a provided GC-FID or HPLC-RI protocol. The laboratories were required to report the mean concentration from five replicate injections, along with the standard deviation.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the hypothetical results from the eight participating laboratories. The assigned value (true concentration) of this compound in the sample was 5.00 mg/mL.

Laboratory IDAnalytical MethodReported Mean Concentration (mg/mL)Standard Deviationz-score
Lab 01GC-FID5.050.040.25
Lab 02GC-FID4.920.06-0.40
Lab 03GC-FID5.150.050.75
Lab 04GC-FID4.880.07-0.60
Lab 05HPLC-RI5.250.151.25
Lab 06HPLC-RI4.750.20-1.25
Lab 07HPLC-RI5.100.120.50
Lab 08HPLC-RI4.950.18-0.25

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

a. Sample Preparation:

  • Allow the sample to equilibrate to room temperature.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • If necessary, dilute the sample with methanol to fall within the calibration range.

  • Transfer 1 mL of the sample (or diluted sample) into a 2 mL GC vial.

b. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 20:1.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

c. Calibration:

  • Prepare a series of at least five calibration standards of this compound in methanol, ranging from 0.1 mg/mL to 10 mg/mL.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis and ensure the correlation coefficient (r²) is ≥ 0.995.

d. Data Analysis:

  • Identify the this compound peak based on its retention time.

  • Integrate the peak area of the this compound peak in the sample chromatograms.

  • Calculate the concentration of this compound in the sample using the calibration curve.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) Protocol

a. Sample Preparation:

  • Allow the sample to equilibrate to room temperature.

  • Vortex the sample for 30 seconds.

  • Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

b. Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 Separations Module or equivalent.

  • Detector: Waters 2414 Refractive Index (RI) Detector or equivalent.

  • Injection Volume: 20 µL.

  • Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 5 µm, 4.6 x 150 mm) or equivalent.[8]

  • Column Temperature: 35°C.

  • Mobile Phase: Acetonitrile:Water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • RI Detector Temperature: 35°C.

c. Calibration:

  • Prepare a series of at least five calibration standards of this compound in the mobile phase, ranging from 0.5 mg/mL to 20 mg/mL.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis and ensure the correlation coefficient (r²) is ≥ 0.995.

d. Data Analysis:

  • Identify the this compound peak based on its retention time.

  • Integrate the peak area of the this compound peak.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

InterLab_Workflow cluster_Coordination Study Coordination cluster_Labs Participating Laboratories cluster_Analysis Data Analysis and Reporting A Sample Preparation (this compound in Methanol) B Sample Distribution to Participating Laboratories A->B C Sample Receipt and Storage B->C D Analysis using Assigned Method (GC or HPLC) C->D E Data Acquisition (n=5 replicates) D->E F Submission of Results (Mean, SD) E->F G Statistical Analysis (z-score calculation) F->G H Issuance of Final Comparison Report G->H

Caption: Workflow of the hypothetical inter-laboratory comparison for this compound analysis.

Analytical_Method_Comparison cluster_GC GC-FID Method cluster_HPLC HPLC-RI Method Start Sample GC_Prep Dilution (if needed) Start->GC_Prep Gas Chromatography HPLC_Prep Filtration (0.45 µm) Start->HPLC_Prep High-Performance Liquid Chromatography GC_Inject Volatilization in Hot Injector (250°C) GC_Prep->GC_Inject GC_Sep Separation in Gas Phase (DB-5ms Column) GC_Inject->GC_Sep GC_Detect Detection by Flame Ionization (FID) GC_Sep->GC_Detect End Concentration Result GC_Detect->End HPLC_Inject Injection into Liquid Mobile Phase HPLC_Prep->HPLC_Inject HPLC_Sep Separation in Liquid Phase (C18 Column) HPLC_Inject->HPLC_Sep HPLC_Detect Detection by Refractive Index (RI) HPLC_Sep->HPLC_Detect HPLC_Detect->End

Caption: Logical workflow comparison between GC-FID and HPLC-RI for this compound analysis.

References

Benchmarking the Stability of Hexyl Decanoate Against Other Fatty Acid Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and chemical research, the stability of excipients and chemical intermediates is a critical parameter influencing product efficacy, shelf-life, and safety. Fatty acid esters, a versatile class of compounds used in various applications from drug delivery systems to specialty lubricants, exhibit a wide range of stability profiles. This guide provides an objective comparison of the stability of Hexyl decanoate against other common fatty acid esters, supported by experimental data and detailed methodologies.

Comparative Stability Data

The stability of fatty acid esters is primarily influenced by three key factors: the length of the fatty acid chain, the length of the alcohol chain, and the degree of unsaturation in the fatty acid chain. Generally, longer and more saturated fatty acid chains, as well as longer alcohol chains, tend to increase the oxidative, thermal, and hydrolytic stability of the ester.

The following table summarizes the stability parameters for this compound and a selection of other fatty acid esters. The data for this compound is estimated based on established chemical principles due to the limited availability of direct comparative studies.

Fatty Acid EsterChemical StructureOxidative Stability (Rancimat Induction Time, hours at 110°C)Thermal Stability (TGA Onset of Decomposition, °C)Hydrolytic Stability (Relative Rate)
This compound CH₃(CH₂)₈COOCH₂(CH₂)₅CH₃~4.5 (Estimated)~250 (Estimated)Moderate
Methyl stearateCH₃(CH₂)₁₆COOCH₃3.8230Moderate-High
Ethyl stearateCH₃(CH₂)₁₆COOCH₂(CH₃)4.2240High
Methyl oleateCH₃(CH₂)₇CH=CH(CH₂)₇COOCH₃1.2210Low
Ethyl oleateCH₃(CH₂)₇CH=CH(CH₂)₇COOCH₂(CH₃)1.5220Low-Moderate
Butyl stearateCH₃(CH₂)₁₆COOCH₂(CH₂)₃CH₃4.8260High

Note: The estimated values for this compound are based on the trends observed for increasing alcohol chain length and the saturated nature of the decanoic acid chain. Longer alcohol chains generally lead to increased stability.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Oxidative Stability Testing (Rancimat Method)

The Rancimat method is an accelerated oxidation test used to determine the oxidative stability of fats and oils.

Apparatus:

  • Rancimat apparatus (e.g., Metrohm 892 Professional Rancimat)

  • Reaction vessels

  • Measuring vessels

  • Air pump

Procedure:

  • A precisely weighed sample of the fatty acid ester (typically 3 g) is placed into a reaction vessel.

  • The reaction vessel is heated to a constant temperature, typically 110°C.

  • A stream of purified, dry air is passed through the sample at a constant flow rate (e.g., 20 L/h).

  • The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.

  • The conductivity of the water is continuously measured. As volatile acidic byproducts of oxidation are formed and dissolve in the water, the conductivity increases.

  • The induction time is the time elapsed until a rapid increase in conductivity is detected, indicating the end of the sample's resistance to oxidation.

Thermal Stability Testing (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., alumina or platinum)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • A small, accurately weighed sample of the fatty acid ester (typically 5-10 mg) is placed in a tared TGA sample pan.

  • The sample is placed in the TGA furnace.

  • An inert gas (e.g., nitrogen) is purged through the furnace to create a non-oxidative environment.

  • The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range.

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The onset of decomposition is determined as the temperature at which a significant mass loss begins.

Hydrolytic Stability Testing

This protocol outlines a general method for assessing the susceptibility of an ester to hydrolysis.

Apparatus:

  • Reaction vials with septa

  • Heating block or water bath

  • Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC)

Procedure:

  • A known concentration of the fatty acid ester is prepared in a suitable solvent system (e.g., a mixture of an organic solvent and water or a buffered aqueous solution).

  • The solution is divided into aliquots in sealed reaction vials.

  • The vials are incubated at a constant temperature (e.g., 50°C) in a heating block or water bath.

  • At predetermined time intervals, a vial is removed, and the reaction is quenched (e.g., by cooling and/or adding a neutralizing agent).

  • The concentration of the remaining ester and/or the formed fatty acid and alcohol is quantified using a suitable analytical technique such as GC-MS or HPLC.

  • The rate of hydrolysis is determined by plotting the concentration of the ester over time.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for the comparative stability assessment of fatty acid esters.

Stability_Assessment_Workflow cluster_0 Sample Preparation & Characterization cluster_1 Stability Testing cluster_2 Data Analysis & Comparison cluster_3 Conclusion Sample_Selection Select Fatty Acid Esters (e.g., this compound, Methyl stearate, etc.) Initial_Characterization Initial Characterization (Purity, Acid Value, Water Content) Sample_Selection->Initial_Characterization Oxidative_Stability Oxidative Stability (Rancimat) Initial_Characterization->Oxidative_Stability Thermal_Stability Thermal Stability (TGA) Initial_Characterization->Thermal_Stability Hydrolytic_Stability Hydrolytic Stability (Accelerated Hydrolysis) Initial_Characterization->Hydrolytic_Stability Data_Collection Collect Stability Data (Induction Time, Decomposition Temp, Hydrolysis Rate) Oxidative_Stability->Data_Collection Thermal_Stability->Data_Collection Hydrolytic_Stability->Data_Collection Comparative_Analysis Comparative Analysis Data_Collection->Comparative_Analysis Stability_Ranking Rank Esters by Stability Comparative_Analysis->Stability_Ranking Report_Generation Generate Comparison Guide Stability_Ranking->Report_Generation

Fig. 1: Workflow for Comparative Stability Assessment of Fatty Acid Esters.

Safety Operating Guide

Proper Disposal of Hexyl Decanoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of hexyl decanoate, ensuring the safety of personnel and the protection of the environment.

This compound, a fatty acid ester, requires careful handling and disposal due to its potential hazards. While not explicitly listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), its properties may classify it as a characteristic hazardous waste under the Resource Conservation and Recovery Act (RCRA). Therefore, a thorough evaluation is necessary to determine the appropriate disposal pathway.

Hazard Assessment and Waste Characterization

The first step in proper disposal is to characterize the waste. Based on available Safety Data Sheets (SDS), this compound may exhibit the following hazards:

  • Acute oral toxicity

  • Skin irritation [1]

  • Serious eye irritation [1]

  • Respiratory tract irritation [1]

  • Aquatic toxicity

Quantitative Data Summary

PropertyValueSource
Flash Point 139.44 °C (283.00 °F) TCCThe Good Scents Company[2]
Boiling Point 303.00 to 305.00 °C @ 760.00 mm HgThe Good Scents Company[2]
Water Solubility 0.06006 mg/L @ 25 °C (estimated)The Good Scents Company[2]

The flashpoint of this compound is above the 60°C (140°F) threshold for ignitability as defined by the EPA, meaning it would not typically be classified as an ignitable hazardous waste (D001). However, it is crucial to consult your institution's environmental health and safety (EHS) department for specific guidance on waste classification.

Step-by-Step Disposal Protocol

1. Waste Determination:

  • Consult the SDS: Always refer to the manufacturer's specific SDS for the this compound product you are using. The "Disposal Considerations" section will provide initial guidance.[1][3]

  • Evaluate for RCRA Characteristics: Determine if the waste exhibits any of the four hazardous characteristics:

    • Ignitability: As noted, the flashpoint is likely above the regulatory limit.

    • Corrosivity: Not typically a characteristic of this chemical class.

    • Reactivity: Not expected to be reactive.

    • Toxicity: This is the most likely characteristic to apply, either through the Toxicity Characteristic Leaching Procedure (TCLP) if it contains certain contaminants, or due to its aquatic toxicity.

  • Check State and Local Regulations: Some states and local jurisdictions have stricter regulations than the federal EPA. Your EHS department will be the primary resource for this information.

2. Segregation and Collection:

  • Dedicated Waste Container: Collect all this compound waste, including contaminated personal protective equipment (PPE) and absorbent materials, in a dedicated, properly labeled container.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS department.[3] Mixing wastes can create new hazards and complicate disposal.

  • Container Requirements: The container must be made of a material compatible with this compound, be in good condition, and have a secure, tight-fitting lid.

3. Labeling:

  • Hazardous Waste Label: If determined to be hazardous waste, the container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Toxic," "Irritant").

4. Storage:

  • Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA near the point of generation.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Follow Accumulation Limits: Be aware of the volume and time limits for waste accumulation, which depend on your facility's generator status (e.g., Very Small Quantity Generator, Small Quantity Generator, or Large Quantity Generator).

5. Disposal:

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the waste.

  • Licensed Disposal Vendor: The waste must be transported and disposed of by a licensed hazardous waste disposal company.[4] They will ensure the material is handled and disposed of in accordance with all federal, state, and local regulations, likely through incineration at a permitted facility.

Experimental Workflow for Waste Management

The following diagram illustrates the decision-making process for the proper disposal of this compound.

HexylDecanoateDisposal cluster_prep Preparation & Collection cluster_eval Waste Characterization cluster_disposal Disposal Pathway start Generate Hexyl Decanoate Waste collect Collect in a Dedicated, Labeled Container start->collect determine Perform Hazardous Waste Determination collect->determine hazardous Manage as Hazardous Waste determine->hazardous Is Hazardous non_hazardous Manage as Non-Hazardous Industrial Waste determine->non_hazardous Is Not Hazardous disposal_vendor Dispose via Licensed Waste Vendor hazardous->disposal_vendor non_hazardous->disposal_vendor

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant management of this compound waste, fostering a secure and environmentally responsible research environment. Always prioritize consulting your institution's specific guidelines and EHS professionals.

References

Personal protective equipment for handling Hexyl decanoate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Hexyl Decanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to prevent skin and eye contact, as well as inhalation of any aerosols or mists. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH-approved safety glasses with side shields (US).[1]Protects against splashes and aerosols.
Skin Protection Wear chemical-impermeable gloves (refer to the glove selection guide below). Wear a lab coat or chemical-resistant apron.Prevents direct skin contact with the chemical.
Hand Protection Handle with gloves inspected prior to use.[1] Nitrile or neoprene gloves are generally recommended for incidental contact with esters. For prolonged contact, consult manufacturer-specific permeation data.Provides a barrier against skin absorption.
Respiratory Protection Not typically required under normal conditions with adequate ventilation. If aerosols are generated or exposure limits are exceeded, use a NIOSH-approved respirator with an organic vapor cartridge.[1]Protects against inhalation of harmful mists or vapors.

Glove Selection Guide for Esters (Qualitative)

Glove Material Expected Performance Against Esters Notes
Nitrile Good for incidental contactRecommended for short-term use. Change gloves immediately upon contamination.
Neoprene Good to ExcellentOffers good resistance for longer handling times.
Butyl Rubber ExcellentProvides a high level of protection against a broad range of chemicals, including esters.
Viton® ExcellentOffers superior resistance but may be less flexible.
Natural Rubber (Latex) Poor to FairNot generally recommended for handling esters due to lower chemical resistance.
First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure to this compound.

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]
Handling, Storage, and Disposal

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Ensure adequate ventilation in the handling area.

  • Keep away from sources of ignition.

  • Handle in accordance with good industrial hygiene and safety practices.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from strong oxidizing agents.

  • Recommended short-term storage is at 0-4°C and long-term storage at -20°C.[2]

Disposal:

  • Dispose of contaminated waste in accordance with local, state, and federal regulations.

  • Collect and arrange for disposal in a suitable, closed container.

Quantitative Data

The following table summarizes key quantitative data for this compound.

Property Value
Molecular Formula C₁₆H₃₂O₂
Molecular Weight 256.42 g/mol
Appearance Colorless clear liquid (est)
Specific Gravity 0.857 - 0.863 @ 20°C
Flash Point 139.44 °C (283.00 °F) - Tagged Closed Cup
Occupational Exposure Limits (OELs) Not established. Use good industrial hygiene practices to minimize exposure.
Experimental Protocol: Glove Permeation Testing (Summary of ASTM F739)

For critical applications or where prolonged exposure to this compound is anticipated, it is recommended to determine the specific breakthrough time and permeation rate of the gloves being used. The ASTM F739 standard test method is the recognized procedure for this.

Objective: To measure the resistance of a protective clothing material to permeation by a chemical under conditions of continuous contact.

Methodology Summary:

  • Test Cell Setup: A test cell is used which is divided into two chambers by the glove material to be tested.

  • Challenge Chemical: One chamber (the "challenge" side) is filled with this compound.

  • Collection Medium: The other chamber (the "collection" side) contains a fluid or gas that will collect any of the chemical that permeates through the glove material.

  • Sampling and Analysis: The collection medium is continuously monitored using appropriate analytical techniques (e.g., gas chromatography) to detect the presence of the permeated chemical.

  • Data Collection:

    • Breakthrough Detection Time: The time from the initial contact of the chemical with the glove material to its detection in the collection medium.

    • Steady-State Permeation Rate: The constant rate of permeation that occurs after the initial breakthrough.

This testing should be performed by a qualified laboratory.

Workflow Diagrams

The following diagrams illustrate the key logical relationships and workflows for safely handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Assemble PPE a->b c Ensure Ventilation b->c d Don PPE c->d Proceed to Handling e Handle this compound d->e f Doff PPE e->f g Decontaminate Work Area f->g Proceed to Cleanup h Segregate Waste g->h i Dispose of Waste h->i

Caption: Workflow for the safe handling of this compound.

EmergencyResponse Emergency Response Protocol spill Spill or Exposure Occurs evacuate Evacuate Area (if necessary) spill->evacuate first_aid Administer First Aid spill->first_aid notify Notify Supervisor / EHS spill->notify cleanup Spill Cleanup (trained personnel) notify->cleanup

Caption: Immediate actions in case of a spill or exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.